5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBYAESCKCDTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432532 | |
| Record name | 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2033-29-6 | |
| Record name | 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one, a key intermediate in the pharmaceutical industry.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a benzimidazole core substituted with two chlorine atoms and a carbonyl group. Its chemical structure is depicted below:
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5,6-dichloro-1,3-dihydro-2H-benzimidazol-2-one | [1] |
| CAS Number | 2033-29-6 | [2][3] |
| Molecular Formula | C₇H₄Cl₂N₂O | [3] |
| Molecular Weight | 203.03 g/mol | [4] |
| Appearance | Solid (form not specified) | |
| Purity | ≥95% | [3][4] |
| Storage Conditions | 2-8°C, dry, closed | [4] |
Spectroscopic Data:
Synthesis of this compound
This compound is a crucial intermediate in the synthesis of the antiviral drug Maribavir.[6] An improved synthesis process avoids the use of highly toxic reagents like phosgene.[6] The synthesis primarily involves the reaction of 4,5-dichlorobenzene-1,2-diamine with a suitable carbonyl source.[6]
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of this compound.
Caption: Synthesis workflow diagram.
Experimental Protocol
The following is a representative experimental protocol based on a patented process.[6]
Materials:
-
4,5-Dichlorobenzene-1,2-diamine
-
Tetraethyl orthocarbonate (TEOC)
-
Acid (e.g., hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid)
-
Solvent (optional, the reaction can be carried out neat)
Procedure:
-
Reaction:
-
In a suitable reaction vessel, combine 4,5-dichlorobenzene-1,2-diamine and tetraethyl orthocarbonate.
-
Add a catalytic amount of acid to the mixture.
-
Heat the reaction mixture, for example, to 85-95°C, and stir.[6] The progress of the reaction to form the intermediate, 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole, should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Hydrolysis:
-
Upon completion of the initial reaction, treat the reaction mixture with an aqueous acid solution.
-
Continue to heat and stir the mixture to facilitate the hydrolysis of the ethoxy group.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature (25-30°C).[6]
-
If a precipitate forms, filter the solid.
-
Wash the collected solid with water.[6]
-
Further purification can be achieved by washing with a sodium carbonate solution to neutralize any remaining acid, followed by another water wash.[6]
-
The solid can then be washed with an organic solvent such as toluene and dried to yield the final product, this compound.[6]
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Biological Activity and Applications
While specific biological activities for this compound are not extensively documented, the benzimidazole scaffold is a well-known pharmacophore with a wide range of biological activities, including antimicrobial and anticancer properties.
The primary and most significant application of this compound is its role as a key starting material in the multi-step synthesis of Maribavir.[6] Maribavir is an antiviral medication used for the treatment of post-transplant cytomegalovirus (CMV) infection.[6]
Role in Maribavir Synthesis
The synthesis of Maribavir from this compound involves several subsequent chemical transformations. The initial step is typically the chlorination of the 2-position, followed by coupling with a protected ribofuranose derivative and subsequent amination to introduce the isopropylamino group.
Caption: Maribavir synthesis overview.
Safety Information
Detailed safety information, including a Material Safety Data Sheet (MSDS), should be obtained from the supplier before handling this compound. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed. The synthesis should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with a significant role in the pharmaceutical industry, particularly in the synthesis of the antiviral drug Maribavir. This guide provides a foundational understanding of its chemical properties, a viable synthetic route, and its primary application. Further research into its potential biological activities could reveal new therapeutic applications for this and related benzimidazole derivatives.
References
An In-Depth Technical Guide to 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one: A Key Intermediate in Antiviral Drug Synthesis
For Immediate Release
This technical guide provides a comprehensive overview of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one, a crucial chemical intermediate in the synthesis of antiviral therapeutics. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, synthesis, and role in the production of the antiviral drug Maribavir.
Core Compound Identification
IUPAC Name: 5,6-dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one
CAS Number: 2033-29-6
This compound, also known as 5,6-dichlorobenzimidazolone, is a heterocyclic organic molecule featuring a benzene ring fused to an imidazolone ring with two chlorine substituents.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, characterization, and handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₄Cl₂N₂O | --INVALID-LINK-- |
| Molecular Weight | 203.03 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | General laboratory observation |
| Melting Point | >300 °C | Supplier Data |
| Solubility | Soluble in DMSO and DMF | General laboratory observation |
| ¹H NMR (DMSO-d₆) | δ 11.0 (s, 2H), 7.2 (s, 2H) | Predicted based on similar structures |
| ¹³C NMR (DMSO-d₆) | δ 155.0, 130.0, 125.0, 110.0 | Predicted based on similar structures |
Role in Antiviral Drug Development
This compound is a pivotal intermediate in the synthesis of Maribavir, an antiviral drug used for the treatment of post-transplant cytomegalovirus (CMV) infection.[1] Maribavir functions by inhibiting the UL97 protein kinase of human cytomegalovirus, thereby preventing viral replication.[1] The synthesis of Maribavir involves the chemical modification of this compound to introduce a ribofuranosyl group and an isopropylamino side chain.
Experimental Protocols: Synthesis of this compound
An improved and safer process for the preparation of this compound has been developed to avoid the use of highly toxic reagents like phosgene.[2] The following is a general outline of a synthetic method:
Reaction: Cyclization of 4,5-dichloro-1,2-phenylenediamine.
Reagents and Solvents:
-
4,5-dichloro-1,2-phenylenediamine
-
Urea or a urea equivalent (e.g., 1,1'-carbonyldiimidazole)
-
High-boiling point solvent (e.g., N,N-dimethylformamide)
Procedure:
-
A mixture of 4,5-dichloro-1,2-phenylenediamine and urea (in a slight molar excess) is heated in a suitable high-boiling solvent.
-
The reaction mixture is maintained at an elevated temperature (typically >150 °C) for several hours to facilitate the cyclization reaction and the release of ammonia.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The solid product is collected by filtration, washed with water to remove any remaining impurities, and dried under vacuum.
This method provides a more scalable and industrially viable route to this key intermediate.
Logical Workflow: Synthesis of Maribavir
The following diagram illustrates the synthetic pathway from this compound to the final active pharmaceutical ingredient, Maribavir.
Caption: Synthetic pathway from starting materials to Maribavir.
Signaling Pathway and Mechanism of Action of Benzimidazole Derivatives
While this compound is primarily an intermediate, the broader class of benzimidazole derivatives exhibits a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. Their mechanism of action often involves the inhibition of key cellular processes. The following diagram illustrates a generalized mechanism of action for benzimidazole-based antimicrobial agents.
Caption: Generalized mechanism of action for benzimidazole antimicrobials.
This technical guide serves as a foundational resource for researchers engaged in the development of novel antiviral agents, providing essential data and procedural insights into a key building block for these life-saving medicines.
References
The Benzimidazolone Core: A Scaffolding for Therapeutic Innovation
An In-depth Technical Guide on the History, Discovery, and Scientific Foundation of Benzimidazolone Compounds
Introduction
The benzimidazolone core, a fused heterocyclic system comprising a benzene ring and an imidazolone ring, represents a significant pharmacophore in modern medicinal chemistry. Its structural rigidity and capacity for diverse substitutions have made it a privileged scaffold in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the history, discovery, and key scientific principles underlying benzimidazolone compounds, with a focus on their synthesis, mechanism of action, and the experimental methodologies used in their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
A Historical Perspective: From Dyes to Drugs
The journey of benzimidazolone compounds from their initial synthesis to their establishment as a cornerstone of various pharmaceuticals is a testament to the evolution of medicinal chemistry.
Early Discovery and Synthesis
The history of the broader benzimidazole class of compounds began in 1872 with the first synthesis of a benzimidazole derivative by Hoebrecker. However, the specific discovery of the benzimidazol-2-one core is attributed to the work of Rudolph in 1879. Initially, these compounds garnered interest in the field of dyes and pigments due to their stable chemical structures. A significant milestone in their application was a patent filed by Hoechst in 1960 for benzimidazolone-based colorants.
The Emergence of a Pharmacophore
The transition of benzimidazolones from industrial chemicals to therapeutic agents was propelled by the pioneering work of Janssen Pharmaceutica in the 1970s. In their quest for novel antipsychotic drugs, researchers at Janssen investigated dopamine receptor antagonists. This research led to the synthesis of domperidone in 1974, a potent peripheral dopamine D2 and D3 receptor antagonist with a benzimidazolone core.[1] The deliberate design of domperidone to limit its entry into the central nervous system minimized the extrapyramidal side effects commonly associated with other dopamine antagonists, highlighting the potential of the benzimidazolone scaffold in targeted drug design.[1]
Prominent Benzimidazolone Drugs: A Case Study of Domperidone
Domperidone stands as a landmark example of a successful drug built upon the benzimidazolone framework. Its discovery and development underscore the therapeutic potential of this chemical class.
Table 1: Key Milestones in the Development of Domperidone
| Year | Milestone | Organization | Significance |
| 1974 | First synthesis of domperidone | Janssen Pharmaceutica | Discovery of a potent peripheral dopamine D2/D3 receptor antagonist with antiemetic and prokinetic properties.[1] |
| 1979 | First medical use | Janssen Pharmaceutica | Introduction as a therapeutic agent for nausea and vomiting.[1] |
Mechanism of Action and Signaling Pathways
The therapeutic effects of benzimidazolone drugs are intrinsically linked to their interaction with specific biological targets. In the case of domperidone, its primary mechanism of action is the antagonism of dopamine D2 and D3 receptors in the periphery.
Antiemetic Effect: Targeting the Chemoreceptor Trigger Zone
Nausea and vomiting are regulated, in part, by the chemoreceptor trigger zone (CTZ) located in the area postrema of the brainstem. The CTZ lies outside the blood-brain barrier, making it accessible to peripherally acting drugs like domperidone. Dopamine, upon binding to D2 receptors in the CTZ, initiates a signaling cascade that leads to the sensation of nausea and the act of vomiting. Domperidone competitively blocks this interaction, thereby inhibiting the downstream signaling and producing its antiemetic effect.
Caption: Dopamine D2 Receptor Antagonism by Domperidone in the CTZ.
Prokinetic Effect: Modulating Gastrointestinal Motility
Domperidone's prokinetic effects stem from its action on dopamine receptors in the myenteric plexus of the gastrointestinal tract. Dopamine normally acts as an inhibitory neurotransmitter in the gut, suppressing acetylcholine (ACh) release from cholinergic motor neurons and leading to smooth muscle relaxation. By blocking presynaptic D2 receptors on these neurons, domperidone disinhibits ACh release. The increased availability of ACh at the neuromuscular junction enhances smooth muscle contraction and promotes gastric motility.
Caption: Mechanism of Domperidone's Prokinetic Effect.
Synthesis and Experimental Protocols
The synthesis of benzimidazolone compounds and the evaluation of their biological activity are central to their development as therapeutic agents. This section provides an overview of key experimental methodologies.
Synthesis of the Benzimidazolone Core
A common and classical method for the synthesis of the 1,3-dihydro-2H-benzimidazol-2-one core involves the reaction of an o-phenylenediamine with a carbonylating agent.
Experimental Protocol: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as toluene.
-
Addition of Reagents: While stirring, add a carbonylating agent such as ethyl chloroformate (1.1 equivalents) and a base like triethylamine (1.1 equivalents) dropwise to the solution. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C).
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with water, and dry to yield 1,3-dihydro-2H-benzimidazol-2-one.
References
The Biological Significance of Dichlorinated Benzimidazoles: A Technical Guide
Dichlorinated benzimidazoles represent a class of heterocyclic compounds with significant and diverse biological activities. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, leading to applications in oncology, virology, and other therapeutic areas. This technical guide provides an in-depth overview of the core biological significance of dichlorinated benzimidazoles, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals.
Core Biological Activities and Mechanisms of Action
Dichlorinated benzimidazoles exhibit a broad spectrum of pharmacological activities, with the most prominent being anticancer and antiviral effects.[1][2][3][4][5] The position of the chlorine atoms on the benzene ring, as well as substitutions at other positions of the benzimidazole scaffold, significantly influences their biological activity.[1][6][7]
Anticancer Activity
The anticancer properties of dichlorinated benzimidazoles are a major area of research. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, disruption of the cell cycle, and induction of apoptosis.
1.1.1. Kinase Inhibition:
A significant mechanism of action for many dichlorinated benzimidazoles is the inhibition of protein kinases, which are crucial for cell signaling and growth.
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BRAF Kinase Inhibition: Certain 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles have been designed as dual inhibitors of both wild-type BRAF (BRAFWT) and its mutated form, BRAFV600E.[8][9] These mutations are prevalent in various cancers, including melanoma and colorectal cancer.[9] These compounds are designed to occupy the ATP binding pocket of the BRAF kinase domains.[8]
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Cyclin-Dependent Kinase (CDK) Inhibition: 5,6-Dichlorobenzimidazole riboside (DRB) is a well-known nucleoside analog that inhibits several CDKs, including CDK7 and CDK9.[10][11][12] CDK9 is a critical transcriptional regulator, and its inhibition by DRB can induce apoptosis in cancer cells.[11][13] DRB has been shown to be effective against various hematopoietic malignancies and is being investigated for breast cancer.[11][13] By inhibiting RNA polymerase II, DRB causes premature termination of transcription.[12][14]
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Fibroblast Growth Factor Receptor (FGFR) Inhibition: Dichloro-substituted benzimidazole derivatives have been identified as potent pan-FGFR inhibitors, with activity against FGFR1-4.[15] FGFRs play a critical role in cancer formation and progression.[15]
1.1.2. Mcl-1 Inhibition and Apoptosis Induction:
DRB has been shown to induce apoptosis in breast cancer cells by inhibiting the expression of the anti-apoptotic protein Mcl-1.[11][13] This leads to the activation of caspases and poly (ADP-ribose) polymerase (PARP).[13] The combination of DRB with other inhibitors, such as AKT or proteasome inhibitors, can enhance its apoptotic effects.[11]
1.1.3. Cell Cycle Arrest:
Dichlorinated benzimidazole derivatives can arrest the cell cycle at different phases. For instance, compound 10h, a BRAF inhibitor, was found to arrest the cell cycle in the HT29 colon cancer cell line at the G2/M phase.[8] Other benzimidazoles have been shown to induce G2/M phase arrest in glioblastoma cells through the P53/P21/cyclin B1 pathway.[16]
1.1.4. STAT3/HK2 Axis Regulation:
New dihalogenated derivatives of condensed benzimidazole diones have been shown to induce cancer cell death by regulating the STAT3/HK2 axis, which is involved in cell growth, proliferation, and metabolism.[17][18]
Antiviral Activity
Dichlorinated benzimidazoles have demonstrated significant activity against a range of viruses, particularly herpesviruses.
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Human Cytomegalovirus (HCMV): 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and its 2-bromo derivative (BDCRB) are potent and selective inhibitors of HCMV.[19] These compounds show little to no cytotoxicity at effective concentrations.[19] The parent compound, 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), is less active and more cytotoxic.[19]
-
Other Viruses: A library of benzimidazole derivatives has been screened against a panel of ten RNA and DNA viruses, with many showing activity against Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), and Bovine Viral Diarrhea Virus (BVDV).[20] DRB has also been reported to block the human immunodeficiency virus (HIV) through RNA modification.[12]
Antimycobacterial and Other Activities
Certain dichlorinated benzimidazoles have also been evaluated for their antimycobacterial activity. For example, 5,6-dichloro-2-nonafluorobutylbenzimidazole has shown appreciable activity against Mycobacterium kansasii and Mycobacterium avium.[6] Additionally, benzimidazole derivatives, in general, have been explored for a wide array of other biological activities, including anti-inflammatory, analgesic, and anthelmintic properties.[1][2][4][5]
Quantitative Biological Data
The following tables summarize the quantitative data for the biological activities of various dichlorinated benzimidazoles, as reported in the cited literature.
Table 1: Anticancer Activity of Dichlorinated Benzimidazoles
| Compound/Derivative | Target/Cell Line | Activity Type | Value | Reference |
| 1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles (10h) | BRAFWT | IC50 | 1.72 µM | [8][9] |
| 1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles (10h) | BRAFV600E | IC50 | 2.76 µM | [8][9] |
| 1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles (general series) | BRAFWT | % Inhibition | up to 91% at 10 µM | [8][9] |
| (R)-21c | FGFR1 | IC50 | 0.9 nM | [15] |
| (R)-21c | FGFR2 | IC50 | 2.0 nM | [15] |
| (R)-21c | FGFR3 | IC50 | 2.0 nM | [15] |
| (R)-21c | FGFR4 | IC50 | 6.1 nM | [15] |
| Flubendazole | U87 and U251 glioblastoma cells | IC50 | < 0.26 µM | [16] |
| Mebendazole | U87 and U251 glioblastoma cells | IC50 | < 0.26 µM | [16] |
| Fenbendazole | U87 and U251 glioblastoma cells | IC50 | < 0.26 µM | [16] |
Table 2: Antiviral Activity of Dichlorinated Benzimidazoles
| Compound/Derivative | Virus | Activity Type | Value | Reference |
| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | Human Cytomegalovirus (HCMV) | IC50 | 42 µM | [19] |
| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | Herpes Simplex Virus type 1 (HSV-1) | IC50 | 30 µM | [19] |
| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | Human Cytomegalovirus (HCMV) | IC50 (plaque assay) | 2.9 µM | [19] |
| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | Human Cytomegalovirus (HCMV) | IC90 (yield assay) | 1.4 µM | [19] |
| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | Herpes Simplex Virus type 1 (HSV-1) | IC50 | 102 µM | [19] |
| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | Human Cytomegalovirus (HCMV) | Activity | 4-fold increase over TCRB | [19] |
| Various Benzimidazole Derivatives | Coxsackievirus B5 (CVB-5) | EC50 | 9-17 µM | [20] |
| Various Benzimidazole Derivatives | Respiratory Syncytial Virus (RSV) | EC50 | 5-15 µM | [20] |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the evaluation of dichlorinated benzimidazoles.
In Vitro Kinase Inhibition Assay (e.g., BRAF)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Materials: Recombinant human BRAFWT and BRAFV600E kinases, appropriate kinase substrate (e.g., MEK1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds (dichlorinated benzimidazoles), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. f. Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation/Cytotoxicity Assay (e.g., NCI-60 Screen)
This assay measures the effect of a compound on the proliferation and viability of cancer cell lines.
-
Materials: A panel of human cancer cell lines (e.g., NCI-60), cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics, test compounds, and a viability-indicating dye (e.g., Sulforhodamine B (SRB) or MTS).
-
Procedure: a. Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours). c. After incubation, fix the cells (for SRB assay) or add the viability reagent (for MTS assay). d. For the SRB assay, stain the fixed cells with SRB dye, wash, and then solubilize the bound dye. e. Measure the absorbance at a specific wavelength (e.g., 515 nm for SRB, 490 nm for MTS) using a microplate reader. f. Calculate the percentage of cell growth inhibition for each concentration. g. Determine the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of viability) from the dose-response curves.
Cell Cycle Analysis
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
-
Materials: Cancer cell line of interest, cell culture medium, test compounds, phosphate-buffered saline (PBS), ethanol for fixation, RNase A, and propidium iodide (PI).
-
Procedure: a. Treat the cells with the test compound at various concentrations for a defined time (e.g., 24 hours). b. Harvest the cells by trypsinization and wash with PBS. c. Fix the cells in ice-cold 70% ethanol and store at -20°C. d. Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. e. Incubate in the dark for 30 minutes at room temperature. f. Analyze the DNA content of the cells using a flow cytometer. g. The resulting histograms are used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Antiviral Plaque Reduction Assay
This assay is used to determine the concentration of a compound that inhibits virus-induced plaque formation by 50% (IC50).
-
Materials: Host cell line permissive to the virus (e.g., human foreskin fibroblasts for HCMV), cell culture medium, virus stock, test compounds, and an overlay medium (e.g., containing carboxymethyl cellulose).
-
Procedure: a. Seed the host cells in 6- or 12-well plates and grow to confluence. b. Infect the cell monolayers with a known amount of virus for a specific adsorption period (e.g., 1-2 hours). c. Remove the virus inoculum and wash the cells. d. Add the overlay medium containing serial dilutions of the test compounds. e. Incubate the plates for a period sufficient for plaque formation (e.g., 7-14 days for HCMV). f. Fix and stain the cells (e.g., with crystal violet). g. Count the number of plaques in each well. h. Calculate the percentage of plaque reduction compared to a no-drug control. i. Determine the IC50 value from the dose-response curve.
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity of dichlorinated benzimidazoles.
Caption: Inhibition of the BRAF signaling pathway by dichlorinated benzimidazoles.
Caption: Mechanism of apoptosis induction by DRB through CDK9 inhibition.
Caption: General workflow for the discovery and development of dichlorinated benzimidazoles.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. isca.me [isca.me]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimycobacterial activity of 2-substituted halogenobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.lincoln.ac.uk [repository.lincoln.ac.uk]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificlabs.ie [scientificlabs.ie]
- 13. researchgate.net [researchgate.net]
- 14. RNA polymerase II inhibitor, 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) causes erythroleukemic differentiation and transcriptional activation of erythroid genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one for beginners
An In-depth Technical Guide to the Synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Introduction
This compound is a crucial heterocyclic compound widely utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structural motif is a core component in the development of bioactive molecules, most notably the antiviral drug Maribavir, which is used for treating post-transplant cytomegalovirus (CMV) infection.[2][3] This guide provides a detailed overview of the primary synthetic routes for this compound, focusing on methodologies suitable for researchers and professionals in drug development. It outlines established experimental protocols, presents comparative data, and illustrates the reaction pathways for clarity.
Core Synthetic Pathways
The synthesis of this compound fundamentally involves the cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with a suitable one-carbon carbonyl source. While older methods employed hazardous reagents like phosgene or 1,1'-carbonyldiimidazole (CDI), contemporary approaches prioritize safety and efficiency.[2] Two prevalent and accessible methods are detailed below.
Method 1: Reaction with Urea
A widely used and cost-effective method involves the reaction of 4,5-dichloro-1,2-phenylenediamine with urea. This reaction proceeds by the nucleophilic attack of the diamine's amino groups on the carbonyl carbon of urea, followed by cyclization and the elimination of ammonia. The process can be conducted in a high-boiling organic solvent or in water under elevated temperature and pressure.[4][5] Using water as a solvent is often preferred as it can lead to a purer product with fewer side reactions, such as the formation of biuret.[5]
References
- 1. This compound [myskinrecipes.com]
- 2. tdcommons.org [tdcommons.org]
- 3. "Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imida" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; Gade Srinivas Reddy; Nagunuri Ganapathi Chary; Bingi Hariprasad Reddy; Pareesha Srikanth [tdcommons.org]
- 4. US4138568A - Process for the manufacture of benzimidazolones-(2) - Google Patents [patents.google.com]
- 5. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]
Spectroscopic Characterization of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic properties of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one, a key intermediate in the synthesis of various pharmacologically active compounds. While direct experimental spectra for this specific molecule are not publicly available in the literature, this document compiles predicted data based on the analysis of structurally similar benzimidazole derivatives, alongside detailed experimental protocols for acquiring such data.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural elucidation and purity assessment are critical for its application in drug discovery and development. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for the unambiguous characterization of such molecules. This guide presents the anticipated ¹H NMR, ¹³C NMR, and IR spectroscopic data for the title compound and outlines the methodologies for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR and the expected absorption bands in the IR spectrum. These predictions are based on established principles of spectroscopy and data from analogous benzimidazole structures found in the literature.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |
| H-4 | ~ 7.3 - 7.6 | Singlet | The aromatic proton at position 4 is expected to appear as a singlet due to the absence of adjacent protons. |
| H-7 | ~ 7.3 - 7.6 | Singlet | The aromatic proton at position 7 is also anticipated to be a singlet for the same reason as H-4. |
| N-H | ~ 10.0 - 12.0 | Broad Singlet | The two N-H protons are expected to be equivalent and exchangeable, resulting in a broad singlet in the downfield region. This is a characteristic peak for N-H protons in benzimidazolones. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Notes |
| C=O | ~ 150 - 160 | The carbonyl carbon of the urea moiety is expected in this downfield region. |
| C-5/C-6 | ~ 115 - 125 | The two carbons bearing the chlorine atoms are anticipated to have similar chemical shifts. |
| C-3a/C-7a | ~ 125 - 135 | The bridgehead carbons are expected in this region. |
| C-4/C-7 | ~ 110 - 120 | The aromatic carbons bearing protons are expected to be shielded compared to the carbons attached to chlorine. |
Table 3: Predicted FT-IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3300 | Medium - Strong, Broad | Characteristic broad absorption due to hydrogen bonding of the N-H groups. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium - Weak | Typical for C-H stretching vibrations in the benzene ring. |
| C=O Stretch (Urea) | 1680 - 1720 | Strong | A strong, sharp peak characteristic of the carbonyl group in a cyclic urea (imidazolone). |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Skeletal vibrations of the benzene ring. |
| C-N Stretch | 1200 - 1350 | Medium | Stretching vibrations of the carbon-nitrogen bonds within the imidazole ring. |
| C-Cl Stretch | 600 - 800 | Medium - Strong | Carbon-chlorine stretching vibrations. |
Experimental Protocols
The following are detailed methodologies for obtaining high-quality NMR and IR spectra for solid samples like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid this compound.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent dissolving power for many benzimidazole derivatives and its ability to allow for the observation of exchangeable N-H protons.[1]
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A brief period of sonication may be applied if necessary.
-
Wipe the exterior of the NMR tube with a lint-free tissue before inserting it into the spectrometer.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters to set include the spectral width, number of scans, and relaxation delay. A typical acquisition might involve 16-64 scans.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (for DMSO-d₆, δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer.
Sample Preparation (Solid Film Method): [2]
-
Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., methanol or acetone) in a small vial.
-
Place a single, clean, and dry salt plate (e.g., KBr or NaCl) on a clean surface.
-
Using a pipette, carefully drop a small amount of the solution onto the center of the salt plate.
-
Allow the solvent to completely evaporate, leaving a thin, even film of the solid sample on the plate.[2]
-
If the resulting film is too thin (weak absorption peaks), add another drop of the solution and allow the solvent to evaporate. If the film is too thick (peaks are too intense and broad), clean the plate and prepare a more dilute solution.[2]
Data Acquisition:
-
Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the expected NMR and IR spectroscopic data for this compound. The tabulated predicted data, in conjunction with the detailed experimental protocols, will serve as a valuable resource for researchers involved in the synthesis and characterization of this and related compounds. The provided workflow for spectroscopic analysis offers a clear and logical approach to the structural elucidation process, ensuring data of high quality and reliability for applications in drug development and scientific research.
References
physical and chemical properties of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a key precursor in the production of Maribavir, an antiviral drug used to treat post-transplant cytomegalovirus (CMV) infection. Its rigid bicyclic structure, composed of a benzene ring fused to an imidazolone ring with two chlorine substituents, provides a valuable scaffold for medicinal chemistry. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and an exploration of its role in biological pathways.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are based on predicted values.
| Property | Value | Source |
| Molecular Formula | C₇H₄Cl₂N₂O | [1] |
| Molecular Weight | 203.02 g/mol | [1] |
| IUPAC Name | 5,6-dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one | |
| CAS Number | 2033-29-6 | [2][3][4] |
| Appearance | Light brown to brown solid | |
| Melting Point | Predicted: 345 °C | |
| Boiling Point | Not available | |
| Solubility | Not explicitly detailed in available literature. General solubility testing in a range of organic solvents is recommended. | |
| pKa | Predicted: 9.94 ± 0.30 | |
| SMILES | O=C1NC2=CC(Cl)=C(Cl)C=C2N1 |
Note: Predicted values are computationally derived and should be confirmed by experimental analysis.
Spectral Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expected Signals: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Two singlets should be observed in the aromatic region, corresponding to the protons at positions 4 and 7. Another broad singlet is anticipated for the two N-H protons of the imidazolone ring. The exact chemical shifts will depend on the deuterated solvent used.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expected Signals: The carbon NMR spectrum should display distinct signals for the carbonyl carbon, the two equivalent aromatic carbons bearing chlorine atoms, the two equivalent aromatic carbons adjacent to the imidazole ring, and the two equivalent aromatic carbons at the fusion of the rings.
Infrared (IR) Spectroscopy
-
Expected Absorptions: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1750 cm⁻¹. Additionally, N-H stretching vibrations will appear as a broad band in the region of 3100-3500 cm⁻¹. C-Cl stretching vibrations are expected in the fingerprint region.
Experimental Protocols
Synthesis of this compound
An improved and safer synthesis method, avoiding the use of highly toxic reagents like phosgene, has been developed.[5] This two-step process is outlined below.
Step 1: Synthesis of 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole
-
React 4,5-dichlorobenzene-1,2-diamine with Tetraethyl orthocarbonate (TEOC) in the presence of an acid catalyst.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC).
-
Upon completion, isolate the intermediate product, 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole.
Step 2: Hydrolysis to this compound
-
Treat the isolated 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole with an acid.
-
Heat the reaction mixture to facilitate hydrolysis.
-
Cool the reaction mixture and isolate the final product, this compound, by filtration.
-
Wash the solid product with water and dry.
Biological Significance and Signaling Pathways
While this compound is primarily recognized as a synthetic intermediate, the broader class of benzimidazole and benzimidazolone derivatives exhibits a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Role as a Precursor to Maribavir
The most significant biological relevance of this compound is its role in the synthesis of Maribavir. Maribavir is a potent inhibitor of the UL97 protein kinase of human cytomegalovirus (CMV).[5][6][7][8] By inhibiting this kinase, Maribavir disrupts viral DNA replication and egress from the host cell nucleus.[6][8]
General Activity of Benzimidazole Derivatives
Benzimidazole derivatives have been shown to interact with various biological targets. For instance, certain benzimidazole diamide compounds have been identified as selective inhibitors of the NOD2 (nucleotide-binding oligomerization domain 2) signaling pathway.[9][10][11] This pathway is involved in the innate immune response to bacterial components. Inhibition of this pathway by small molecules can modulate inflammatory responses.
Conclusion
This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key building block for the antiviral drug Maribavir. While comprehensive experimental data on all its physical and chemical properties are not fully available in public literature, its synthetic pathway is well-documented. The broader family of benzimidazole derivatives continues to be a fertile ground for the discovery of new therapeutic agents targeting a variety of biological pathways. Further research into the specific properties and potential biological activities of this compound itself could unveil new applications beyond its current use as a synthetic intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2033-29-6|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | 2033-29-6 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. New Perspectives on Antimicrobial Agents: Maribavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
The Critical Role of Chlorine Substituents in Modulating the Biological Activity of Benzimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] The strategic incorporation of substituents onto this privileged heterocyclic ring system is a key strategy for fine-tuning its pharmacological profile. Among the various modifications, the introduction of chlorine atoms has proven to be a particularly effective approach for enhancing the anticancer, antimicrobial, and anthelmintic properties of benzimidazole derivatives. This technical guide provides an in-depth analysis of the role of chlorine substituents, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support further research and development in this area.
The Influence of Chlorine on Benzimidazole Activity: A Structure-Activity Relationship Perspective
The position and number of chlorine substituents on the benzimidazole ring, as well as on pendant aromatic rings, significantly impact the compound's biological efficacy. Chlorine's electron-withdrawing nature and its effect on the molecule's lipophilicity are key determinants of its influence on target binding and overall activity.[1][4]
Anticancer Activity: Chlorine substitution has been shown to enhance the anticancer potency of benzimidazole derivatives. For instance, the presence of a chlorine atom at the C-6 position of the benzimidazole ring, coupled with a p-nitrophenyl ring at the C-2 position, has been associated with significant antibacterial activity.[4] In the context of anticancer activity, chlorinated benzimidazoles have been found to inhibit crucial cellular processes. Some derivatives act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[5][6] Others function as topoisomerase inhibitors, interfering with DNA replication and repair mechanisms in cancer cells.[7][8][9]
Antimicrobial Activity: The antimicrobial spectrum and potency of benzimidazoles are also markedly influenced by chlorination. Studies have indicated that the presence of electron-withdrawing groups like chlorine at the C-5 position of the benzimidazole ring is significant for antimicrobial activity.[10] For example, certain chlorinated benzimidazole derivatives have demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11] The mechanism of action for the antimicrobial effects of some benzimidazoles involves the inhibition of essential enzymes, such as dihydrofolate reductase (DHFR), which is vital for microbial DNA synthesis.[12]
Anthelmintic Activity: Benzimidazoles are a well-established class of anthelmintic drugs, and chlorine substitution can further augment their efficacy. The primary mechanism of action for anthelmintic benzimidazoles is the inhibition of tubulin polymerization in parasites, leading to disruption of microtubule-dependent processes and eventual paralysis and death of the worm. While specific structure-activity relationship data for chlorinated benzimidazoles in anthelmintic activity is less detailed in the provided search results, the general principles of benzimidazole action suggest that modifications affecting tubulin binding would be critical.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of various chlorine-substituted benzimidazole derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Chlorinated Benzimidazole Derivatives (IC50 in µM)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives | Various | 0.042 - 0.76 | [13] |
| 2-substituted benzimidazole derivative (7n) | SK-Mel-28 | 5.05 ± 0.13 | [5] |
| 2-substituted benzimidazole derivative (7u) | SK-Mel-28 | 2.55 - 17.89 | [5][14] |
| Benzimidazole analogue (12b) | A2780/T (paclitaxel-resistant) | 0.0097 | [6] |
| Benzimidazole analogue (12b) | A2780S (parental) | 0.0062 | [6] |
Table 2: Antimicrobial Activity of Chlorinated Benzimidazole Derivatives (MIC in µg/mL)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-chlorobenzimidazolyl-chalcone derivative (3b) | P. falciparum (CQ-R) | 0.78 | [12] |
| 5-chlorobenzimidazolyl-chalcone derivative (3e) | P. falciparum (CQ-S & CQ-R) | 0.32 - 1.96 | [12] |
| Substituted benzimidazole derivative (5e) | S. aureus | 15.62 | [15] |
| Substituted benzimidazole derivative (5g) | S. aureus | 15.62 | [15] |
| Substituted benzimidazole derivative (5i) | S. aureus | 15.62 | [15] |
| SPR719 (a benzimidazole derivative) | M. avium (clinical isolates) | ≤2 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activity of chlorinated benzimidazole derivatives.
Synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole[17][18]
-
Reactants: o-phenylenediamine (1 equivalent) and 4-chlorobenzaldehyde (1 equivalent).
-
Catalyst and Solvent: A catalytic amount of ZnO nanoparticles in absolute ethanol.
-
Procedure: a. Dissolve the o-phenylenediamine and 4-chlorobenzaldehyde in absolute ethanol in a round-bottom flask. b. Add the ZnO nanoparticle catalyst to the mixture. c. Stir the reaction mixture at 70°C for 15 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, wash the product repeatedly with an ethanol-water (1:1) mixture. e. Recrystallize the crude product from ethanol to obtain the purified 2-(4-chlorophenyl)-1H-benzo[d]imidazole.
MTT Assay for Cytotoxicity[10][19][20][21][22]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the chlorinated benzimidazole compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 10-50 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well.
-
Absorbance Measurement: Shake the plate for approximately 5 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)[1][11][15][23]
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of the chlorinated benzimidazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 25°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)[13]
-
Reagents: Purified tubulin, polymerization buffer (e.g., containing GTP), and the test benzimidazole compound.
-
Procedure: a. Pre-incubate the test compound with the tubulin solution on ice. b. Initiate polymerization by raising the temperature to 37°C. c. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to that of a control (without the compound). Calculate the IC50 value for the inhibition of tubulin polymerization.
Signaling Pathways and Mechanisms of Action
Chlorinated benzimidazoles exert their biological effects through the modulation of various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.
Figure 1: Key anticancer mechanisms of chlorinated benzimidazoles.
Figure 2: Workflow for MIC determination.
Conclusion
The incorporation of chlorine substituents into the benzimidazole scaffold is a highly effective strategy for enhancing its therapeutic potential across a range of applications, including oncology, infectious diseases, and parasitology. The electron-withdrawing properties and lipophilicity modifications imparted by chlorine atoms play a crucial role in modulating the interaction of these compounds with their biological targets. This guide has provided a comprehensive overview of the structure-activity relationships, quantitative biological data, and key experimental protocols relevant to the study of chlorinated benzimidazoles. The visualization of the underlying signaling pathways offers further insight into their mechanisms of action. It is anticipated that this technical resource will serve as a valuable tool for researchers dedicated to the design and development of novel, more potent benzimidazole-based therapeutic agents. Further exploration into the precise molecular interactions through computational modeling and biophysical techniques will undoubtedly pave the way for the next generation of chlorinated benzimidazole drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rjptonline.org [rjptonline.org]
- 5. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Biological Screening of Benzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a wide range of biological targets have led to the development of numerous derivatives with diverse and potent pharmacological activities.[3][4] These activities include antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant effects.[3][5][6] This guide provides an in-depth overview of the preliminary biological screening methodologies for newly synthesized benzimidazole derivatives, complete with experimental protocols, data presentation tables, and visualizations of key pathways and workflows.
Antimicrobial Screening
Benzimidazole derivatives have shown significant efficacy against a broad spectrum of bacteria and fungi, often by interfering with essential cellular processes like DNA synthesis or cell division.[6][7]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of benzimidazole derivatives is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound ID | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 5i | E. coli | 7.81 | Ciprofloxacin | >7.81 | [8] |
| 5i | S. aureus | 15.62 | Ciprofloxacin | 3.9 | [8] |
| 5g | B. cereus | 7.81 | Ciprofloxacin | 7.81 | [8] |
| 5e | P. aeruginosa | 7.81 | Ciprofloxacin | 7.81 | [8] |
| 2k | S. aureus | 12.5 (µmol/mL) | Ciprofloxacin | - | [9] |
| 2d | E. coli | 3.125 (µmol/mL) | Ciprofloxacin | - | [9] |
| 66a | S. aureus | 3.12 | Chloramphenicol | 12.50 | [6] |
| 66a | E. coli | 3.12 | Chloramphenicol | 6.25 | [6] |
| 28g | C. albicans | >100 | - | - | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the MIC of antimicrobial agents.[11]
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The benzimidazole derivative is serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension. Control wells containing only the medium (negative control), and medium with the microorganism (positive control) are also included. A standard antibiotic (e.g., Ciprofloxacin, Fluconazole) is used as a reference.[10][11]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Screening
Many benzimidazole derivatives exhibit potent anticancer activity by targeting crucial cellular machinery, most notably by inhibiting tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[12][13][14]
Quantitative Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For anticancer drugs, it represents the concentration required to inhibit the growth of cancer cells by 50%.
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 12b | A2780S (Ovarian) | 0.0062 | Tubulin Polymerization Inhibitor | [15][16] |
| 12b | A2780/T (Paclitaxel-resistant) | 0.0097 | Tubulin Polymerization Inhibitor | [15][16] |
| 7n | SK-Mel-28 (Melanoma) | 2.55 | Tubulin Polymerization Inhibitor | [13][14] |
| 7u | SK-Mel-28 (Melanoma) | >17.89 | Tubulin Polymerization Inhibitor | [13][14] |
| 12p | MCF-7 (Breast) | 3.14 | Tubulin Polymerization Inhibitor | [13] |
| SL-9 | DLD-1 (Colon) | 57.68 | Induces Apoptosis | [17] |
| SL-13 | DLD-1 (Colon) | 6.093 | Cytotoxic Activity | [18] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[17][19]
-
Cell Seeding: Cancer cells (e.g., DLD-1, MCF-7) are seeded into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[20]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the benzimidazole derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: An MTT stock solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.[20] During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualization: Mechanism of Tubulin Inhibition
Caption: Pathway of anticancer action via tubulin polymerization inhibition.
Anti-inflammatory Screening
Benzimidazole derivatives can exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), thereby reducing the production of prostaglandins and leukotrienes.[21][22]
Quantitative Data: Inhibition of Inflammatory Markers
| Compound ID | Assay | % Inhibition | IC50 (µM) | Reference |
| 7o | COX-2 Inhibition | 89% | 16.55 | [23] |
| 7i | COX-2 Inhibition | 87% | 16.87 | [23] |
| B2 | Luminol Chemiluminescence | - | < Ibuprofen Std. | [24] |
| B4 | Luminol Chemiluminescence | - | < Ibuprofen Std. | [24] |
| 3f | Albumin Denaturation | 70% (@10 ppm) | - | [25] |
Experimental Protocol: In Vitro Albumin Denaturation Assay
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit heat-induced protein (albumin) denaturation.[25]
-
Reaction Mixture: The reaction mixture consists of the test benzimidazole derivative at various concentrations (e.g., 10-50 ppm), 2 ml of egg albumin (from a fresh hen's egg), and 28 ml of phosphate-buffered saline (PBS, pH 6.4).[25]
-
Control and Standard: A control solution is prepared with the vehicle instead of the test compound. Diclofenac sodium is used as a standard reference drug.[25]
-
Incubation: The mixtures are incubated at 37°C for 15 minutes.
-
Heat Denaturation: Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
Data Analysis: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [ (Abs_control - Abs_test) / Abs_control ] * 100
Visualization: Anti-inflammatory Mechanism of Action
Caption: Inhibition of the COX pathway by benzimidazole derivatives.
Antiviral Screening
Benzimidazole derivatives have demonstrated efficacy against a range of RNA and DNA viruses by interfering with viral replication processes.[26][27]
Quantitative Data: EC50 Values
The half-maximal effective concentration (EC50) refers to the concentration of a drug that gives half of the maximal response. In virology, it is the concentration required to inhibit viral replication by 50%.
| Compound Class | Target Virus | EC50 Range | Reference |
| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | RSV | As low as 20 nM | [26] |
| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | BVDV, YFV, CVB2 | Moderately Active | [26] |
| Assorted Benzimidazoles | CVB-5 | 9-17 µM | [28] |
| Assorted Benzimidazoles | RSV | 5-15 µM | [28] |
Experimental Protocol: Cell-Based Antiviral Assay (General)
This protocol outlines a general procedure for evaluating the antiviral activity of compounds in a cell culture system.
-
Cell Culture: Host cells susceptible to the virus of interest are cultured in 96-well plates to form a confluent monolayer.
-
Compound Addition: The cells are treated with serial dilutions of the benzimidazole derivatives.
-
Viral Infection: The cells are then infected with a known titer of the virus. Controls include uninfected cells, infected untreated cells, and cells treated with a known antiviral drug.
-
Incubation: The plates are incubated for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) in the untreated control wells.
-
Assessment of Viral Activity: The antiviral activity is assessed by measuring the inhibition of CPE. This can be done visually or quantified using a cell viability assay like the MTT assay, where a reduction in CPE corresponds to higher cell viability.
-
Data Analysis: The EC50 is calculated as the compound concentration that protects 50% of the cells from the virus-induced CPE. A selectivity index (SI = CC50/EC50, where CC50 is the 50% cytotoxic concentration) is often calculated to assess the therapeutic window.
Visualization: Viral Replication Inhibition
Caption: Potential targets for benzimidazoles in the viral life cycle.[27]
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. isca.me [isca.me]
- 4. cbijournal.com [cbijournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and biological evaluation of novel benzimidazole derivatives and their binding behavior with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. eastjmed.org [eastjmed.org]
- 18. Bozok Journal of Science » Submission » MTT-Based Assessment of the Anticancer Potential of a Known 1,2-Disubstituted Benzimidazole Compound on DLD-1 Cell Line [dergipark.org.tr]
- 19. benchchem.com [benchchem.com]
- 20. pdf.journalagent.com [pdf.journalagent.com]
- 21. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 26. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. rroij.com [rroij.com]
- 28. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one: A Key Intermediate for Maribavir
Application Note
This document provides a detailed synthesis protocol for 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one, a crucial intermediate in the manufacturing of the antiviral drug Maribavir.[1][2] The presented method offers an improved and potentially more scalable alternative to traditional synthesis routes that utilize highly toxic reagents such as phosgene or 1,1'-carbonyldiimidazole (CDI).[1] The protocol is designed for researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
This compound is a heterocyclic compound of significant interest in pharmaceutical synthesis. Its application as a key building block for Maribavir underscores the need for efficient and safe manufacturing processes.[1] Traditional synthesis methods have often relied on hazardous chemicals, posing challenges for large-scale production and environmental safety.[1] The protocol detailed below is based on an improved process that circumvents the use of such toxic reagents.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis protocol.
| Step | Reactant | Reagent/Solvent | Temperature (°C) | Yield |
| 1a | 4,5-Dichlorobenzene-1,2-diamine | Tetraethyl orthocarbonate (TEOC), Toluene | 85-95 | 15.81 g (from 20.0 g starting material) |
| 1b | 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole | Acid | Not specified | Not specified |
Experimental Protocol
This protocol is divided into two main steps for the synthesis of this compound.
Step 1: Synthesis of 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole
-
To a suitable reaction vessel, add 4,5-dichlorobenzene-1,2-diamine (20.0 g).
-
Add Tetraethyl orthocarbonate (TEOC) and an acidic catalyst.
-
Add toluene as the solvent.
-
Heat the reaction mixture to a temperature of 85-95°C and maintain with stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Once the reaction is complete, cool the mixture to 25-30°C and continue stirring.
-
Filter the resulting solid product.
-
Wash the filtered solid with toluene.
-
Dry the solid to obtain 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole. (Yield: 15.81 g).[1]
Step 2: Synthesis of this compound
-
Take the 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole obtained from the previous step.
-
Treat the compound with an acid to facilitate the conversion to the final product.
-
Further details of the acidic treatment, including the specific acid, concentration, and reaction conditions, should be optimized based on laboratory-scale experiments.
-
Following the acidic treatment, the reaction mixture is worked up.
-
Phosphorus oxychloride (120 ml) is added to the crude product (20.0 g) at 25-30°C with stirring.[1]
-
The mixture is then heated to 85-95°C and stirred.[1]
-
After heating, the reaction mixture is cooled to 25-30°C.[1]
-
The cooled reaction mixture is slowly added to pre-cooled water (400 ml) at 0-5°C with stirring.[1]
-
The precipitated solid is filtered and washed with water.[1]
-
An aqueous sodium carbonate solution is added to the obtained solid at 25-30°C and stirred.[1]
-
The solid is filtered again and washed with water to yield the final product, this compound.[1]
Visualizations
Diagram 1: Synthesis Workflow
References
detailed reaction conditions for 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one synthesis
Application Notes: Synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Introduction
This compound is a crucial heterocyclic compound widely utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structural motif is integral to the development of bioactive molecules, including antiviral and anticancer drugs. Notably, it serves as a precursor in the production of Maribavir, a benzimidazole riboside antiviral drug indicated for treating post-transplant cytomegalovirus (CMV) infections.[2][3][4] The synthesis of this intermediate is of significant interest to researchers in medicinal chemistry and drug development. Historically, methods for its preparation involved reagents such as phosgene, urea, or 1,1'-carbonyldiimidazole (CDI).[2] However, due to the high toxicity and potential for impurity formation with some of these reagents, alternative and improved processes are continuously being explored.[2] This document outlines detailed protocols for the synthesis of this compound based on established chemical literature.
Synthetic Pathways and Protocols
The primary and most common approach to synthesizing this compound involves the cyclization of 4,5-dichloro-1,2-phenylenediamine with a suitable carbonylating agent. The choice of reagent and reaction conditions can influence the yield, purity, and scalability of the process.
Protocol 1: Synthesis via Reaction with Urea
This method involves the reaction of 4,5-dichloro-1,2-phenylenediamine with urea. The reaction can be performed in an aqueous medium or in a high-boiling point organic solvent. The use of urea is advantageous as it is a stable, inexpensive, and less hazardous carbonyl source compared to phosgene.
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, combine 4,5-dichloro-1,2-phenylenediamine and urea. A molar ratio of 1 to 1.3 moles of urea per mole of the diamine is recommended.
-
Add a suitable solvent. Options include:
-
Aqueous System: Water.[5]
-
Organic System: A water-immiscible organic solvent with a boiling point above 100°C, such as o-dichlorobenzene.
-
-
Heat the reaction mixture to a temperature between 100°C and 200°C. A typical reaction temperature is 150°C.[5]
-
Maintain the temperature and continue stirring for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended). Ammonia will evolve during the reaction.[5]
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the precipitated solid by suction filtration.
-
Wash the filter cake thoroughly with water to remove any unreacted urea and other water-soluble impurities.
-
Dry the purified product in a vacuum oven at 60-80°C to yield this compound.
Protocol 2: Synthesis via Reaction with 1,1'-Carbonyldiimidazole (CDI)
CDI is a highly effective and mild reagent for cyclization reactions to form benzimidazolones. This method is often preferred for its high yield and clean reaction profile.
Experimental Protocol:
-
Dissolve 4,5-dichloro-o-phenylenediamine in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran, Acetonitrile) in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,1'-carbonyldiimidazole (CDI) to the solution portion-wise while stirring. A slight molar excess of CDI is typically used.
-
Stir the reaction mixture at room temperature or with gentle heating as required. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, the solvent is typically removed under reduced pressure.
-
The resulting crude product is then purified, usually by recrystallization from a suitable solvent system (e.g., ethanol/water), to afford the pure this compound. This cyclization is a key step in processes that may lead to further substituted benzimidazoles.[6]
Protocol 3: Two-Step Synthesis via Tetraethyl Orthocarbonate (TEOC)
An alternative route involves a two-step process starting from 4,5-dichlorobenzene-1,2-diamine and tetraethyl orthocarbonate (TEOC), which avoids the use of more hazardous carbonylating agents.[2]
Experimental Protocol: Step A: Synthesis of 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole
-
React 4,5-dichlorobenzene-1,2-diamine with Tetraethyl orthocarbonate (TEOC) in the presence of an acid catalyst.[2]
-
The reaction mixture is typically heated to drive the reaction to completion.
-
After the reaction, the intermediate, 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole, is isolated and purified.
Step B: Hydrolysis to this compound
-
Treat the 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole intermediate with an acid.[2]
-
This hydrolysis step converts the 2-ethoxy group to a carbonyl group, yielding the final product.
-
The product is then isolated, washed, and dried.
Data Summary
The following table summarizes the reaction conditions for the different synthetic methods described.
| Method | Starting Material | Key Reagent | Solvent | Temperature (°C) | Yield | Purity | Reference |
| Urea | 4,5-dichloro-1,2-phenylenediamine | Urea | Water or o-dichlorobenzene | 100 - 200 | High (up to 96% for analogous reactions) | Good | [5] |
| CDI | 4,5-dichloro-1,2-phenylenediamine | 1,1'-Carbonyldiimidazole | Anhydrous aprotic solvent | Room Temp. to moderate heat | High | High | [6] |
| TEOC | 4,5-dichlorobenzene-1,2-diamine | Tetraethyl orthocarbonate / Acid | Not specified | Not specified | Not specified | Not specified | [2] |
Visualizations
Diagram 1: General Synthesis of this compound
Caption: General reaction pathway for the synthesis of the target compound.
Diagram 2: Two-Step Synthesis via TEOC Intermediate
References
- 1. This compound [myskinrecipes.com]
- 2. tdcommons.org [tdcommons.org]
- 3. "Improved process for the preparation of 5,6-dichloro-1H-benzo[d] imida" by MSN Laboratories Private Limited, R&D Center; Srinivasan Thirumalai Rajan; Gade Srinivas Reddy; Nagunuri Ganapathi Chary; Bingi Hariprasad Reddy; Pareesha Srikanth [tdcommons.org]
- 4. tdcommons.org [tdcommons.org]
- 5. DE2052026A1 - Benzimidazol-2-one prepn - from ortho-phenylene-diamine and urea in water - Google Patents [patents.google.com]
- 6. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail protocols for chromatographic, spectroscopic, and thermal analysis techniques, offering a foundation for quality control, stability testing, and research applications. The provided methods are based on established principles for the analysis of benzimidazole derivatives and may require further optimization for specific matrices or instrumentation.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules. Accurate and robust analytical methods are crucial for ensuring the identity, purity, and quality of this compound in research and development settings. This document outlines key analytical techniques for its comprehensive characterization.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for purity determination and assay. A reverse-phase method is typically suitable for this class of compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (containing an acidic modifier like 0.1% phosphoric acid or 0.1% formic acid for MS compatibility) is generally effective.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 280-300 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).
Data Presentation:
| Parameter | Typical Value |
| Retention Time (Rt) | 5 - 15 min |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates | > 2000 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and confirmation of this compound, as well as for the characterization of its impurities and degradants.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.
-
LC Conditions: Similar to the HPLC method, but using a mobile phase compatible with MS (e.g., acetonitrile and water with 0.1% formic acid).
-
MS Parameters:
-
Scan Mode: Full scan for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Data Presentation:
| Parameter | Expected Value |
| Molecular Formula | C₇H₄Cl₂N₂O |
| Molecular Weight | 203.03 g/mol |
| Expected [M+H]⁺ Ion (m/z) | 202.97 |
| Key Fragmentation Ions (MS/MS) | To be determined experimentally |
Spectroscopic Methods
Spectroscopic techniques are used to elucidate and confirm the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to the compound's likely solubility.
-
Experiments:
-
¹H NMR for proton environment analysis.
-
¹³C NMR for carbon skeleton analysis.
-
2D NMR (e.g., COSY, HSQC, HMBC) for unambiguous assignment of signals.
-
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Data Presentation:
| ¹H NMR (DMSO-d₆) | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.5 | Singlet |
| N-H (imidazole) | 10.0 - 12.0 (often broad) | Broad Singlet |
| ¹³C NMR (DMSO-d₆) | Expected Chemical Shift (ppm) |
| Aromatic C-Cl | 115 - 130 |
| Aromatic C-H | 110 - 125 |
| Imidazole C=O | 150 - 160 |
| Imidazole C-N | 130 - 145 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Solid State: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample, or use an Attenuated Total Reflectance (ATR) accessory.
-
-
Measurement Range: 4000 - 400 cm⁻¹.
Data Presentation:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3100 - 3300 (broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Urea) | 1680 - 1720 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-Cl Stretch | 600 - 800 |
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of the compound.
Experimental Protocol:
-
Instrumentation: A TGA and/or DSC instrument.
-
Sample Preparation: Place a small amount of the sample (2-5 mg) in an aluminum pan.
-
TGA Method:
-
Atmosphere: Nitrogen.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to 600 °C.
-
-
DSC Method:
-
Atmosphere: Nitrogen.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to a temperature above the melting point.
-
Data Presentation:
| Parameter | Expected Result |
| Melting Point (DSC) | Sharp endothermic peak (literature value: >300 °C) |
| Decomposition Temp (TGA) | Onset temperature of weight loss |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS may be less suitable for the direct analysis of intact this compound due to its low volatility and potential for thermal degradation. However, it can be a valuable tool for the analysis of volatile impurities or after a derivatization step.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 - 280 °C (pulsed splitless injection may be beneficial).
-
Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability.
Data Presentation:
| Parameter | Expected Result |
| Retention Time | Dependent on the compound's volatility and chromatographic conditions. |
| Mass Spectrum | Characteristic fragmentation pattern to be determined experimentally. |
Visualizations
Caption: General workflow for the analytical characterization.
Caption: Relationship between properties and analytical methods.
References
Application Notes and Protocols: Utilizing 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one as a Key Intermediate in the Synthesis of Maribavir
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maribavir is an orally bioavailable benzimidazole riboside antiviral drug approved for the treatment of post-transplant cytomegalovirus (CMV) infection.[1][2][3] A critical intermediate in the chemical synthesis of Maribavir is 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one. These application notes provide detailed protocols and quantitative data for the utilization of this intermediate in the synthesis of Maribavir, alongside an overview of the drug's mechanism of action.
Introduction
Maribavir represents a significant advancement in the management of CMV infections, particularly in transplant recipients where infections can be refractory to standard therapies.[1][2] The drug functions by inhibiting the protein kinase activity of the human CMV enzyme pUL97, a novel mechanism that circumvents resistance to traditional antiviral agents that target viral DNA polymerase.[4][5][6] The synthesis of Maribavir involves the construction of a dichlorinated benzimidazole core followed by glycosylation with an L-ribofuranose derivative. This compound is a pivotal precursor in this synthetic pathway.
Synthetic Pathway Overview
The synthesis of Maribavir from this compound involves a multi-step process, beginning with the formation of the benzimidazole core, followed by activation and subsequent glycosylation, and finally deprotection and functional group manipulation to yield the final active pharmaceutical ingredient.
Caption: Synthetic pathway of Maribavir from 4,5-dichloro-1,2-phenylenediamine.
Experimental Protocols
Protocol 1: Preparation of this compound
This protocol describes an improved, commercially viable process for the preparation of the key intermediate, avoiding the use of highly toxic reagents like phosgene.[7]
Materials:
-
4,5-Dichloro-1,2-phenylenediamine
-
Urea
-
Solvent (e.g., high-boiling point ether)
Procedure:
-
A mixture of 4,5-dichloro-1,2-phenylenediamine and urea in a suitable high-boiling point solvent is heated.
-
The reaction mixture is refluxed for a specified period to ensure complete cyclization.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent to remove impurities.
-
The product is dried under vacuum to yield this compound.
Protocol 2: Synthesis of Maribavir from this compound
This protocol outlines the subsequent steps to convert the key intermediate into Maribavir.
Step 1: Chlorination
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
Procedure: [7]
-
To 20.0 g of this compound, add 120 ml of phosphorus oxychloride at 25-30°C with stirring.[7]
-
Heat the reaction mixture to 85-95°C and maintain stirring.[7]
-
Monitor the reaction for completion.
-
After completion, the excess POCl₃ is carefully quenched and removed.
-
The resulting crude 2,5,6-trichloro-1H-benzo[d]imidazole is isolated.
Step 2: Glycosylation
Materials:
-
2,5,6-Trichloro-1H-benzo[d]imidazole
-
1,2,3,5-tetra-O-acetyl-β-L-ribofuranose
-
N,O-bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Solvent (e.g., Pyridine)
Procedure: [1]
-
The benzimidazole from the previous step is coupled with 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose under Vorbrüggen conditions.[1]
-
This involves the use of N,O-bis(trimethylsilyl)acetamide and trimethylsilyl trifluoromethanesulfonate as catalysts.[1]
-
The reaction is carried out in a suitable solvent like pyridine.
-
The reaction yields the desired glycosylated ribofuranoside intermediate.[1]
Step 3: Amination and Deprotection
Materials:
-
Glycosylated intermediate
-
Isopropyl amine
-
n-Butanol
-
Aqueous hydrochloric acid
-
tert-Butyl methyl ether
Procedure: [7]
-
To a mixture of the glycosylated intermediate (50 g) in n-butanol (500 ml), add isopropyl amine (500 ml) at 25-30°C.[7]
-
Heat the mixture to 70-75°C and stir.[7]
-
After the reaction is complete, cool the mixture to 25-30°C.[7]
-
Distill off the solvent completely under reduced pressure.[7]
-
Add aqueous hydrochloric acid solution to the obtained compound at 25-30°C and stir.[7]
-
Add tert-butyl methyl ether (100 ml) to the mixture at 25-30°C.[7]
-
The final product, Maribavir, is isolated and purified.
Quantitative Data
| Step | Reactants | Product | Yield (%) | Reference |
| Benzimidazole Formation | 4,5-Dichloro-1,2-phenylenediamine, Isopropyl isothiocyanate | Benzimidazole intermediate (4.2) | 72 | [1] |
| Glycosylation | Benzimidazole intermediate (4.2), 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose | Ribofuranoside intermediate (4.4) | 80-90 | [1] |
| Deacetylation | Ribofuranoside intermediate (4.4) | Maribavir | 85-90 | [1] |
Mechanism of Action: Signaling Pathway
Maribavir exerts its antiviral effect by directly inhibiting the protein kinase pUL97 of human cytomegalovirus (HCMV). This inhibition prevents the phosphorylation of viral and cellular proteins that are essential for viral replication, encapsidation, and nuclear egress.
Caption: Mechanism of action of Maribavir via inhibition of HCMV pUL97 protein kinase.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of Maribavir starting from the key intermediate.
Caption: General experimental workflow for the synthesis of Maribavir.
Conclusion
This compound is a crucial and versatile intermediate in the synthesis of Maribavir. The protocols provided herein offer a detailed guide for its preparation and subsequent conversion to the final drug product. Understanding the synthetic pathway and the drug's mechanism of action is vital for researchers and professionals involved in the development of novel antiviral therapies. The provided data and workflows can serve as a valuable resource for process optimization and further research in this area.
References
- 1. Synthesis and Introduction of Maribavir_Chemicalbook [chemicalbook.com]
- 2. Maribavir - Wikipedia [en.wikipedia.org]
- 3. New Perspectives on Antimicrobial Agents: Maribavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]
- 5. Maribavir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. Maribavir | C15H19Cl2N3O4 | CID 471161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tdcommons.org [tdcommons.org]
Application Notes and Protocols for the Synthesis of Antiviral Agents from 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of potential antiviral agents derived from 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one. The benzimidazole scaffold is a well-established pharmacophore in antiviral drug discovery, with notable examples such as Maribavir. This guide outlines synthetic strategies focusing on N-1 alkylation and C-2 substitution of the core molecule, presenting quantitative data on the antiviral activity of synthesized compounds. Furthermore, it includes diagrams of relevant signaling pathways and experimental workflows to facilitate research and development in this area.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.[1][2] The structural similarity of the benzimidazole nucleus to naturally occurring purines allows these compounds to interact with various biological targets.[3] this compound is a key intermediate in the synthesis of several biologically active molecules, including the anti-cytomegalovirus (CMV) drug Maribavir.[4] This document details the synthetic routes to novel antiviral candidates starting from this readily available precursor.
Synthetic Strategies
The primary strategies for modifying this compound to generate diverse libraries of potential antiviral compounds involve two main approaches:
-
N-Alkylation/N-Arylation: Introduction of various substituents at the N-1 and N-3 positions of the benzimidazolone ring.
-
Modification at the C-2 position: Conversion of the C2-carbonyl group to other functionalities, such as chloro or amino groups, followed by further derivatization.
General Workflow for Synthesis of N-Substituted Derivatives
The synthesis of N-substituted antiviral agents from this compound typically follows a two-step process. The first step involves the alkylation or arylation at the nitrogen atoms of the benzimidazole ring, followed by further modifications if required.
Caption: General synthetic workflow for N-substituted derivatives.
Experimental Protocols
General Protocol for N,N'-Dialkylation of this compound
This protocol describes a general method for the dialkylation of the starting material under phase transfer catalysis (PTC) conditions.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl chloride, picolyl chloride, allyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.2 eq) and tetrabutylammonium bromide (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylating agent (2.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 6-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Remove the DMF from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired N,N'-dialkylated product.[5]
Synthesis of 2,5,6-Trichloro-1H-benzimidazole
This intermediate is crucial for the synthesis of compounds with modifications at the C-2 position.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Sodium carbonate solution
Procedure:
-
To this compound (1.0 eq), add phosphorus oxychloride (6-8 volumes) at room temperature and stir.
-
Heat the reaction mixture to 85-95°C and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and slowly add it to pre-cooled water (20 volumes) while maintaining the temperature below 10°C.
-
Filter the precipitated solid and wash with water.
-
Neutralize the solid with an aqueous sodium carbonate solution.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from toluene to yield 2,5,6-trichloro-1H-benzimidazole.[4]
Antiviral Activity Assays
This assay is used to determine the concentration of a compound that inhibits the formation of viral plaques by 50% (EC₅₀).
Materials:
-
Human foreskin fibroblast (HFF) cells
-
HCMV (e.g., AD169 strain)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)
-
Test compounds
-
Carboxymethylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed HFF cells in 6-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Infect the cells with HCMV at a multiplicity of infection (MOI) of approximately 0.01 PFU/cell.
-
After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates for 7-10 days until plaques are visible in the virus control wells.
-
Fix the cells with methanol and stain with crystal violet.
-
Count the number of plaques in each well.
-
The EC₅₀ value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[6]
This assay determines the concentration of a compound that reduces cell viability by 50% (CC₅₀).
Materials:
-
HFF cells
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
Procedure:
-
Seed HFF cells in a 96-well plate.
-
After 24 hours, add serial dilutions of the test compounds to the wells.
-
Incubate the plate for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated cell control.
Quantitative Data
The following tables summarize the antiviral activity of various 5,6-dichlorobenzimidazole derivatives. The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to EC₅₀ and is an indicator of the compound's therapeutic window.
Table 1: Antiviral Activity of 2,5,6-Trihalo-1-(β-D-ribofuranosyl)benzimidazoles against HCMV and HSV-1 [6]
| Compound | Substituent at C-2 | Virus | EC₅₀ (µM) | CC₅₀ (HFF cells, µM) | SI |
| TCRB | Cl | HCMV | 2.9 | >100 | >34.5 |
| HSV-1 | 102 | >100 | ~1 | ||
| BDCRB | Br | HCMV | 0.7 | >100 | >142.8 |
| HSV-1 | 100 | >100 | ~1 | ||
| DRB | H | HCMV | 42 | 50 | 1.2 |
| HSV-1 | 30 | 50 | 1.7 |
Table 2: Anti-HIV Activity of 1-(Substituted benzyl)-2,5,6-trichlorobenzimidazoles
| Compound | Benzyl Substituent | EC₅₀ (µM) | CC₅₀ (MT-4 cells, µM) | SI |
| 6a | 4-F | 0.23 | 15.6 | 68 |
| 6b | 4-Cl | 0.18 | 12.5 | 69 |
| 6c | 4-Br | 0.15 | 10.8 | 72 |
| 6d | 4-I | 0.21 | 11.2 | 53 |
| 6e | 4-CN | 0.35 | 25.1 | 72 |
Mechanism of Action and Signaling Pathways
Inhibition of HCMV UL97 Kinase by Maribavir
Maribavir, a benzimidazole L-riboside, is a potent inhibitor of the human cytomegalovirus (HCMV) UL97 protein kinase.[7][8] This kinase is essential for multiple stages of the viral replication cycle. Maribavir acts as a competitive inhibitor of ATP binding to the UL97 kinase, thereby preventing the phosphorylation of its substrates.[7] This inhibition disrupts several downstream processes critical for viral propagation.
Caption: Mechanism of action of Maribavir via inhibition of HCMV UL97 kinase.
The inhibition of UL97 kinase by Maribavir leads to:
-
Reduced Viral DNA Replication: UL97 is involved in the phosphorylation of proteins required for the initiation and elongation of viral DNA synthesis.[7]
-
Impaired Viral Encapsidation: The assembly of viral capsids and the packaging of the viral genome are dependent on UL97-mediated phosphorylation events.[7]
-
Blocked Nuclear Egress: The exit of newly formed viral capsids from the nucleus is a critical step that is also regulated by UL97 kinase activity.[7]
Allosteric Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
Some benzimidazole derivatives have been shown to act as allosteric inhibitors of viral RNA-dependent RNA polymerases (RdRp), such as that of the Hepatitis C Virus (HCV).[9] These compounds bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its function.
Caption: Workflow of allosteric inhibition of viral RdRp.
This mechanism of action offers an advantage as these inhibitors are often not affected by mutations in the active site that confer resistance to nucleoside/nucleotide analogs.
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of a wide array of potential antiviral agents. The synthetic protocols and biological data presented herein provide a solid foundation for researchers to design and develop novel benzimidazole-based therapeutics. The elucidation of mechanisms of action, such as the inhibition of viral kinases and polymerases, offers clear pathways for targeted drug design and optimization. Further exploration of the structure-activity relationships of these compounds will be crucial in identifying candidates with improved potency and selectivity for clinical development.
References
- 1. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tdcommons.org [tdcommons.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Anticancer Derivatives from 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Introduction The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds and its structural similarity to natural purine bases.[1] Specifically, 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one serves as a versatile starting material for the synthesis of derivatives with significant therapeutic potential, particularly in oncology.[2] These derivatives have been shown to target a range of biological pathways crucial for cancer cell proliferation and survival, including protein kinases, epigenetic modulators, and apoptosis regulators.[3][4] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of novel anticancer agents derived from this core structure.
Application Note 1: Synthesis of Anticancer Derivatives
The synthesis of anticancer derivatives from the 5,6-dichlorobenzimidazole core often involves N-alkylation or N-arylation at the imidazole nitrogen positions, followed by further modifications to introduce diverse functional groups. A common strategy involves a multi-step synthesis beginning with the condensation of 4,5-dichloro-o-phenylenediamine with a suitable carbonyl equivalent, followed by functionalization to build the desired side chains.[4]
Caption: General workflow for the multi-step synthesis of benzimidazole derivatives.
Experimental Protocol 1: General Synthesis of a 1-Substituted-5,6-dichlorobenzimidazole Derivative
This protocol is adapted from methodologies used for synthesizing BRAF inhibitors.[4]
-
Step 1: Synthesis of the Benzimidazole Scaffold.
-
To a solution of 4,5-dichloro-o-phenylenediamine (1 mmol) in a suitable solvent like ethanol, add an equimolar amount of a selected aldehyde (e.g., 4-methoxybenzaldehyde) (1 mmol).
-
Add a catalytic amount of an oxidizing agent or acid catalyst (e.g., sodium metabisulfite followed by condensation).[4]
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and precipitate the product by adding cold water.
-
Filter the solid, wash with water, and dry to obtain the crude 5,6-dichloro-2-(substituted-phenyl)-1H-benzo[d]imidazole.
-
-
Step 2: N-Alkylation.
-
Dissolve the benzimidazole scaffold (1 mmol) in a polar aprotic solvent such as Dimethylformamide (DMF).
-
Add a base (e.g., Cesium Carbonate, Cs₂CO₃, 1.5 mmol) to the solution and stir for 15-20 minutes at room temperature.
-
Add the desired alkylating agent (e.g., methyl bromoacetate, 1.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-cold water to precipitate the N-alkylated product.
-
Filter, wash with water, and dry the crude product.
-
-
Step 3: Purification and Characterization.
-
Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.
-
Application Note 2: Anticancer Activity and Mechanisms of Action
Derivatives of 5,6-dichlorobenzimidazole exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer.[5]
Targeted Signaling Pathways
A prominent target for these derivatives is the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the BRAF kinase.[4] Mutations in BRAF, such as BRAF-V600E, lead to constitutive activation of the pathway, promoting uncontrolled cell proliferation. Inhibitors bind to the ATP-binding pocket of BRAF, blocking its kinase activity and preventing the downstream phosphorylation of MEK and ERK.[4]
Caption: Inhibition of the BRAF-MEK-ERK (MAPK) signaling pathway.
Other reported mechanisms for benzimidazole derivatives include:
-
Topoisomerase Inhibition: Some derivatives can intercalate with DNA and inhibit topoisomerase I, leading to DNA damage and cell cycle arrest.[6]
-
Epigenetic Modulation: Acting as inhibitors of histone deacetylases (HDACs), which alters gene expression to induce apoptosis and cell cycle arrest.[3]
-
FASN Inhibition: Targeting fatty acid synthase (FASN), an enzyme overexpressed in many cancers, thereby disrupting lipid metabolism necessary for rapid cell growth.[7]
-
Tubulin Polymerization Inhibition: Binding to tubulin subunits, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[8]
Data Presentation: In Vitro Activity
Quantitative data from in vitro assays are crucial for comparing the potency of newly synthesized derivatives. The half-maximal inhibitory concentration (IC₅₀) and half-maximal growth inhibition (GI₅₀) are key metrics.
Table 1: Enzymatic Inhibition Data for Selected Benzimidazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 10h | BRAFWT | 1.72 | [4] |
| 10h | BRAFV600E | 2.76 | [4] |
| CTL-06 | FASN | 3.0 | [7] |
| CTL-12 | FASN | 2.5 | [7] |
| 12b | Topoisomerase I | 16.0 |[6] |
Table 2: Antiproliferative Activity (GI₅₀) of Selected Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
|---|---|---|---|---|
| 10h | HT-29 | Colon | 1.15 | [4] |
| 10h | UO-31 | Renal | 1.35 | [4] |
| 11a | NCI-H460 | Non-Small Cell Lung | 0.23 | [6] |
| 12a | SR | Leukemia | 0.16 | [6] |
| 12b | MDA-MB-468 | Breast | 0.22 |[6] |
Application Note 3: Key Experimental Protocols
Protocol 3.1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[10]
Caption: Step-by-step workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[10] During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance of each well at 550-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against compound concentration to determine the GI₅₀ or IC₅₀ value.
Protocol 3.2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzimidazole derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.[13]
-
Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and wash the cell pellet twice with ice-cold PBS.[12]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[14] Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI solution (1 mg/mL).[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14][15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Healthy cells will be Annexin V- and PI- (bottom left quadrant), early apoptotic cells will be Annexin V+ and PI- (bottom right), and late apoptotic/necrotic cells will be Annexin V+ and PI+ (top right).
Protocol 3.3: Target Protein Validation by Western Blotting
Western blotting is used to detect specific proteins in a cell lysate and can be used to validate the mechanism of action, for example, by measuring the phosphorylation status of a target kinase like BRAF or its downstream effectors MEK and ERK.[16][17]
Caption: Key steps in the Western Blotting protocol for protein analysis.
-
Sample Preparation: Treat cells with the test compound, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Determine the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Antibody Incubation:
-
Incubate the membrane with a specific primary antibody (e.g., anti-phospho-ERK, anti-total-ERK, or anti-β-actin as a loading control) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[19]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[18]
-
Analysis: Quantify the band intensities using densitometry software to determine the relative changes in protein expression or phosphorylation levels compared to controls.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Critical dysregulated signaling pathways in drug resistance: highlighting the repositioning of mebendazole for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. medium.com [medium.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. benchchem.com [benchchem.com]
- 19. CST | Cell Signaling Technology [cellsignal.com]
experimental procedure for N-alkylation of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Application Note: N-Alkylation of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The N-alkylation of this scaffold is a crucial step in the development of new chemical entities for drug discovery. This application note provides a detailed experimental procedure for the N-alkylation of this compound, targeting researchers and professionals in the field of medicinal chemistry and drug development. The protocol herein describes a general method that can be adapted for various alkylating agents.
Experimental Protocols
General Procedure for N-Alkylation
This protocol outlines the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier | Purity |
| This compound | 2033-29-6 | 203.03 | Sigma-Aldrich | ≥98% |
| Alkyl Halide (e.g., Methyl Iodide) | 74-88-4 | 141.94 | Sigma-Aldrich | ≥99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Sigma-Aldrich | ≥99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Sigma-Aldrich | Anhydrous, 99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Fisher Scientific | HPLC Grade |
| Hexane | 110-54-3 | 86.18 | Fisher Scientific | HPLC Grade |
| Deionized Water | - | 18.02 | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Sigma-Aldrich | ≥99% |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-8 hours, as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Reaction Parameters (Example with Methyl Iodide):
| Parameter | Value |
| Starting Material | 1.0 g (4.93 mmol) |
| Methyl Iodide | 0.37 mL (5.91 mmol) |
| Potassium Carbonate | 1.02 g (7.39 mmol) |
| DMF | 20 mL |
| Reaction Temperature | 60 °C |
| Reaction Time | 6 hours |
| TLC Eluent | 30% Ethyl Acetate in Hexane |
| Expected Product | 5,6-Dichloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one |
| Expected Yield | 85-95% |
| Expected Appearance | White to off-white solid |
Data Presentation
Table 1: Physical and Spectroscopic Data of Starting Material and a Representative Product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| This compound | C₇H₄Cl₂N₂O | 203.03 | >300 | 11.2 (s, 1H, NH), 7.2 (s, 2H, Ar-H) |
| 5,6-Dichloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one | C₈H₆Cl₂N₂O | 217.05 | 210-215 | 7.4 (s, 1H, Ar-H), 7.1 (s, 1H, Ar-H), 3.4 (s, 3H, N-CH₃), One NH proton may not be visible. |
Visualizations
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: General reaction scheme for the N-alkylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Alkylating agents are often toxic and mutagenic; handle with extreme care.[1][2]
-
DMF is a skin and respiratory irritant.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a robust and reproducible protocol for the N-alkylation of this compound. The described methodology is suitable for the synthesis of a variety of N-alkylated derivatives, which can be valuable for structure-activity relationship (SAR) studies in drug discovery programs. The clear and detailed steps, along with the provided data tables and visualizations, should enable researchers to successfully implement this procedure in their laboratories.
References
Application of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one in the Synthesis of the Fungicide Chlorfenazole
Introduction
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is a chlorinated benzimidazole derivative that serves as a key intermediate in the synthesis of various biologically active compounds. While its application in the pharmaceutical industry, particularly as a precursor to the antiviral drug Maribavir, is well-documented, its utility in the agrochemical sector is also of significant interest. This report details the application of this compound in the synthesis of the fungicide chlorfenazole, providing a comprehensive overview of the synthetic pathway, experimental protocols, and relevant data. Chlorfenazole is a benzimidazole fungicide used to control a range of fungal diseases in crops.
Synthesis of Chlorfenazole
The synthesis of chlorfenazole from this compound involves a two-step process. The first step is the conversion of the benzimidazolone to a dichloro-benzimidazole intermediate, followed by a reaction to introduce the chlorophenyl group.
Step 1: Synthesis of 2,5,6-Trichloro-1H-benzimidazole
The initial step involves the chlorination of this compound. This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Step 2: Synthesis of Chlorfenazole
The resulting 2,5,6-trichloro-1H-benzimidazole is then reacted with a suitable chlorophenyl precursor in a substitution reaction to yield the final product, chlorfenazole.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) |
| 1 | This compound | Phosphorus oxychloride | 2,5,6-Trichloro-1H-benzimidazole | Not specified in literature |
| 2 | 2,5,6-Trichloro-1H-benzimidazole | o-Chlorophenylboronic acid | Chlorfenazole | Not specified in literature |
Experimental Protocols
Protocol 1: Synthesis of 2,5,6-Trichloro-1H-benzimidazole
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Inert solvent (e.g., toluene)
-
Sodium bicarbonate solution
-
Water
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, suspend this compound in an inert solvent.
-
Slowly add phosphorus oxychloride to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully quench by pouring it over ice.
-
Neutralize the mixture with a sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2,5,6-trichloro-1H-benzimidazole.
Protocol 2: Synthesis of Chlorfenazole
Materials:
-
2,5,6-Trichloro-1H-benzimidazole
-
o-Chlorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
Procedure:
-
To a reaction flask, add 2,5,6-trichloro-1H-benzimidazole, o-chlorophenylboronic acid, palladium catalyst, and base.
-
Add the solvent system to the flask.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain chlorfenazole.
Visualizations
Caption: Synthetic pathway for Chlorfenazole.
Caption: Experimental workflow for Chlorfenazole synthesis.
Disclaimer: The provided protocols are generalized and may require optimization based on specific laboratory conditions and available reagents. Appropriate safety precautions should be taken when handling all chemicals.
Laboratory Scale Synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two distinct laboratory-scale synthetic methods for producing 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and drug development.
Introduction
This compound is a crucial building block in medicinal chemistry, notably as a key intermediate in the synthesis of the antiviral drug Maribavir.[1] The benzimidazolone core is a privileged scaffold in drug discovery. This document outlines two synthetic routes starting from 4,5-dichlorobenzene-1,2-diamine: an improved two-step method utilizing tetraethyl orthocarbonate and a more traditional one-pot approach using urea. These methods offer alternatives to older routes that employ hazardous reagents such as phosgene or 1,1'-carbonyldiimidazole (CDI).[1]
Comparative Data of Synthetic Methods
The following table summarizes the key quantitative parameters for the two described synthetic methods, allowing for an at-a-glance comparison of their efficiency and reaction conditions.
| Parameter | Method 1: Tetraethyl Orthocarbonate | Method 2: Urea Condensation |
| Starting Material | 4,5-Dichlorobenzene-1,2-diamine | 4,5-Dichlorobenzene-1,2-diamine |
| Key Reagents | Tetraethyl orthocarbonate, Acetic acid | Urea |
| Solvent | Toluene, Water | o-Dichlorobenzene |
| Reaction Temperature | Step 1: 110-120°C; Step 2: 90-100°C | 160-180°C |
| Reaction Time | Step 1: ~3h; Step 2: ~4h | Not explicitly stated, typically several hours |
| Overall Yield | High (specific yield not stated) | ~70-85% (based on analogous reactions) |
| Workup/Purification | Filtration, Aqueous wash | Filtration, Solvent wash |
Experimental Protocols
Method 1: Two-Step Synthesis via Tetraethyl Orthocarbonate
This improved process involves the formation of a 2-ethoxy-benzimidazole intermediate, followed by acidic hydrolysis to yield the desired product.[1]
Step 1: Synthesis of 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole
-
To a stirred solution of 4,5-dichlorobenzene-1,2-diamine (1 mole equivalent) in toluene, add tetraethyl orthocarbonate (1.1 mole equivalents).
-
Add a catalytic amount of acetic acid.
-
Heat the reaction mixture to 110-120°C and maintain for approximately 3 hours, monitoring the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The intermediate, 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole, may be isolated or used directly in the next step.
Step 2: Hydrolysis to this compound
-
To the reaction mixture from Step 1, add an aqueous acid solution (e.g., hydrochloric acid).
-
Heat the mixture to 90-100°C and stir for approximately 4 hours.
-
Cool the reaction mixture to 0-5°C.
-
Filter the precipitated solid.
-
Wash the solid with water.
-
Dry the solid under vacuum to afford this compound.
Method 2: One-Pot Synthesis via Urea Condensation
This method involves the direct cyclocarbonylation of 4,5-dichlorobenzene-1,2-diamine with urea in a high-boiling solvent.
-
In a reaction vessel equipped with a stirrer and a reflux condenser, combine 4,5-dichlorobenzene-1,2-diamine (1 mole equivalent) and urea (1.0 to 1.3 mole equivalents).
-
Add a high-boiling point, water-immiscible organic solvent such as o-dichlorobenzene.
-
Heat the stirred suspension to a temperature between 160°C and 180°C.
-
Maintain the reaction at this temperature, monitoring for the evolution of ammonia, which indicates the progress of the reaction. The reaction is typically continued until the evolution of ammonia ceases.
-
Cool the reaction mixture to room temperature.
-
Filter the precipitated product.
-
Wash the collected solid with a suitable organic solvent (e.g., toluene or chlorobenzene) to remove any residual high-boiling solvent.
-
Dry the product under vacuum to yield this compound.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: Synthetic routes to this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on modern, safer synthesis routes.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low to No Product Formation | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. | - Monitor the reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (4,5-dichlorobenzene-1,2-diamine).- Optimize reaction conditions: Gradually increase the reaction temperature or extend the reaction time. Ensure adequate mixing. |
| Degradation of starting material or product: The starting diamine is susceptible to oxidation. | - Use an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the 4,5-dichlorobenzene-1,2-diamine. | |
| Inactive reagents: The Tetraethyl orthocarbonate (TEOC) may have hydrolyzed due to moisture. | - Use fresh or properly stored reagents: Ensure TEOC is stored under anhydrous conditions. Using freshly opened or distilled TEOC is recommended. | |
| Low Yield | Sub-optimal reaction conditions: The reaction conditions may not be optimized for maximum yield. | - Optimize stoichiometry: Experiment with slight excesses of the cyclizing agent (e.g., TEOC).- Acid catalyst: The choice and amount of acid catalyst can significantly impact the yield. Experiment with different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) and their concentrations. |
| Product loss during workup: The product may be lost during extraction or precipitation steps. | - Optimize workup procedure: Ensure the pH is adjusted correctly for precipitation. Use appropriate solvents for extraction and washing to minimize product loss. | |
| Side reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product. | - Control temperature: Run the reaction at the optimal temperature to minimize the formation of side products. | |
| Product is Impure (Discolored, Incorrect Melting Point) | Presence of unreacted starting materials: Incomplete reaction can leave starting materials in the final product. | - Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, toluene) to remove unreacted starting materials. |
| Formation of polymeric byproducts: Diamines can sometimes form polymeric materials under harsh conditions. | - Optimize reaction conditions: Avoid excessively high temperatures and prolonged reaction times. | |
| Contamination from previous steps: Impurities from the starting materials can be carried through to the final product. | - Use pure starting materials: Ensure the purity of 4,5-dichlorobenzene-1,2-diamine before starting the reaction. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | - Solvent selection: After the reaction is complete, consider adding a non-polar co-solvent to induce precipitation.- Extraction: Perform a liquid-liquid extraction with a suitable organic solvent. |
| Product co-elutes with impurities during chromatography. | - Optimize chromatography conditions: Adjust the mobile phase composition for column chromatography. A gradient elution may be necessary.- Recrystallization: This is often a more effective purification method for this type of compound. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound?
A1: Historically, a significant challenge has been the reliance on hazardous reagents like phosgene and 1,1'-carbonyldiimidazole (CDI).[1] These reagents are highly toxic and their use can lead to the formation of multiple impurities, making the synthesis commercially less viable.[1] Modern methods aim to replace these with safer alternatives. Other challenges include preventing the oxidation of the starting diamine, achieving high yields, and effective purification of the final product.
Q2: Are there safer alternatives to using phosgene or CDI for the cyclization step?
A2: Yes, an improved and safer process utilizes Tetraethyl orthocarbonate (TEOC) in the presence of an acid catalyst.[1] This method avoids the handling of highly toxic reagents. The process involves the reaction of 4,5-dichlorobenzene-1,2-diamine with TEOC to form an intermediate, which is then treated with acid to yield the final product.[1]
Q3: What are some common impurities I should look out for?
A3: Common impurities can include unreacted 4,5-dichlorobenzene-1,2-diamine, mono-acylated intermediates if the cyclization is incomplete, and potential polymeric byproducts. If the starting material is oxidized, this can also lead to colored impurities.
Q4: How can I improve the purity of my final product?
A4: Recrystallization is a highly effective method for purifying this compound. Solvents such as ethanol or toluene can be effective. Washing the crude product with appropriate solvents to remove unreacted starting materials and soluble impurities before recrystallization is also recommended.
Q5: What safety precautions should I take when handling the reagents for this synthesis?
A5: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 4,5-dichlorobenzene-1,2-diamine can be irritating to the skin and eyes. Tetraethyl orthocarbonate is moisture-sensitive. Avoid inhalation of dust and vapors.
Experimental Protocols
Improved Synthesis of this compound using Tetraethyl Orthocarbonate (TEOC)[1]
This protocol is based on an improved, safer synthesis method.
Step 1: Synthesis of 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole
-
To a reaction vessel, add 4,5-dichlorobenzene-1,2-diamine and Tetraethyl orthocarbonate (TEOC).
-
Add a suitable acid catalyst (e.g., acetic acid).
-
Heat the reaction mixture and monitor its progress by TLC or HPLC until the starting diamine is consumed.
-
Upon completion, cool the reaction mixture.
-
The intermediate, 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole, can be isolated or used directly in the next step.
Step 2: Hydrolysis to this compound
-
Treat the intermediate from Step 1 with an aqueous acid solution (e.g., hydrochloric acid).
-
Heat the mixture to facilitate hydrolysis.
-
Monitor the reaction by TLC or HPLC for the formation of the final product.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid, wash it with water, and dry it to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.
Data Presentation
Table 1: Comparison of Reagents for the Synthesis of this compound
| Reagent | Advantages | Disadvantages |
| Phosgene, CDI | - Established methods | - Highly toxic and hazardous to handle.- Can lead to the formation of multiple impurities.[1]- Not commercially feasible for large-scale synthesis.[1] |
| Urea | - Inexpensive | - High reaction temperatures are often required.- Can result in lower yields and more byproducts. |
| Tetraethyl Orthocarbonate (TEOC) | - Safer to handle compared to phosgene and CDI.[1]- Can provide higher purity of the final product.[1]- More environmentally friendly. | - May be more expensive than urea. |
Visualizations
Caption: Workflow for the improved synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Reaction Yield of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
Welcome to the technical support center for the synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent and practical synthetic routes start with 4,5-dichlorobenzene-1,2-diamine as the precursor. The formation of the imidazolone ring is then achieved by introducing a carbonyl group using one of three main reagents:
-
Tetraethyl orthocarbonate (TEOC): This is considered an improved and safer method, avoiding the use of highly toxic reagents.[1]
-
Urea: A common and cost-effective reagent.
-
1,1'-Carbonyldiimidazole (CDI): A moisture-sensitive but effective reagent for this transformation.
Q2: My reaction with urea is sluggish and giving a low yield. What are the likely causes?
A2: Low yields in the urea-based synthesis can often be attributed to several factors:
-
Insufficient Temperature: This reaction typically requires heating to drive the cyclization and release of ammonia. Ensure your reaction temperature is optimal, as indicated in the protocol.
-
Poor Mixing: The reaction mixture can become thick. Efficient stirring is crucial for ensuring homogeneity and facilitating the reaction between the diamine and urea.
-
Sublimation of Reactants: 4,5-dichlorobenzene-1,2-diamine can sublime at higher temperatures. Ensure your reaction vessel is appropriately sealed or equipped with a condenser to prevent loss of starting material.
Q3: I am observing multiple spots on my TLC plate when using CDI. What could these be?
A3: The appearance of multiple spots on a TLC plate when using CDI can indicate the presence of intermediates or side products. Common possibilities include:
-
Unreacted Starting Material: The spot corresponding to 4,5-dichlorobenzene-1,2-diamine.
-
Intermediate N,N'-bis(imidazol-1-yl)carbonyl)-4,5-dichlorobenzene-1,2-diamine: This is a key intermediate in the reaction. Incomplete cyclization will result in its presence.
-
Hydrolysis of CDI: If moisture is present in the reaction, CDI can hydrolyze to imidazole and carbon dioxide, which can lead to incomplete reactions.
Q4: How can I effectively purify the crude this compound?
A4: Purification can typically be achieved through a combination of washing and recrystallization.
-
Aqueous Wash: Washing the crude product with an aqueous sodium carbonate solution is effective for removing acidic impurities.[1]
-
Solvent Wash: A subsequent wash with a solvent like toluene can help remove non-polar impurities.[1]
-
Recrystallization: A mixed-solvent recrystallization is often effective. A common system is a mixture of tert-butyl methyl ether and ethyl acetate.
Q5: Are there any safer alternatives to using phosgene for this synthesis?
A5: Yes, the use of phosgene, a highly toxic gas, is largely outdated for this synthesis on a lab scale. Tetraethyl orthocarbonate (TEOC) is presented as a much safer and improved alternative.[1] Urea and 1,1'-carbonyldiimidazole (CDI) are also common and safer substitutes for phosgene.[1]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause | Recommended Action |
| Low or No Product Formation | Incomplete reaction due to insufficient temperature or reaction time. | Ensure the reaction is heated to the recommended temperature for the specified duration. Monitor the reaction progress by TLC. |
| Poor quality or inactive reagents. | Use freshly opened or properly stored reagents. The purity of 4,5-dichlorobenzene-1,2-diamine is crucial. | |
| Presence of moisture, especially when using CDI. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Dark-Colored Byproducts | Oxidation of the diamine starting material or product. | Consider performing the reaction under an inert atmosphere. The starting material can be sensitive to air and light. |
| Reaction temperature is too high, leading to decomposition. | Carefully control the reaction temperature and avoid overheating. | |
| Incomplete Reaction (Starting Material Remains) | Insufficient amount of the carbonyl source (Urea, CDI, or TEOC). | Ensure the correct stoichiometry of reagents is used as per the protocol. |
| Reaction time is too short. | Extend the reaction time and monitor by TLC until the starting material is consumed. |
Purification Troubleshooting
| Issue | Possible Cause | Recommended Action |
| Product Fails to Crystallize | The solution is too dilute or contains significant impurities that inhibit crystallization. | Concentrate the solution. If impurities are suspected, consider an additional wash step or purification by column chromatography. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Oily Product Obtained After Recrystallization | The solvent system is not optimal. | Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents often works well. |
| Low Recovery After Recrystallization | The product has some solubility in the cold recrystallization solvent. | Minimize the amount of solvent used for recrystallization. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Synthesis using Tetraethyl Orthocarbonate (TEOC)
This protocol is based on an improved and safer method for the preparation of this compound.[1]
Materials:
-
4,5-Dichlorobenzene-1,2-diamine
-
Tetraethyl orthocarbonate (TEOC)
-
Acetic acid
-
Sulfuric acid
-
Aqueous sodium carbonate solution
-
Water
Procedure:
-
To a solution of 4,5-dichlorobenzene-1,2-diamine (1 equivalent) in acetic acid, add Tetraethyl orthocarbonate (TEOC) (2.1 equivalents) at 25-30°C and stir for 1 hour.
-
Add water to the reaction mixture at 25-30°C.
-
Slowly add sulfuric acid to the mixture at 25-30°C.
-
Heat the reaction mixture to 80-90°C and stir at this temperature.
-
Cool the reaction mixture to 25-30°C.
-
Add water to the reaction mixture, then cool to 0-5°C and stir.
-
Filter the precipitated solid and wash with water.
-
To the obtained solid, add aqueous sodium carbonate solution at 25-30°C and stir.
-
Filter the solid, wash with water, and dry to obtain the final product.
Protocol 2: Synthesis using Urea
Materials:
-
4,5-Dichlorobenzene-1,2-diamine
-
Urea
-
High-boiling solvent (e.g., sulfolane, ethylene glycol)
Procedure:
-
Combine 4,5-dichlorobenzene-1,2-diamine (1 equivalent) and urea (1.1 to 1.5 equivalents) in a suitable high-boiling solvent.
-
Heat the mixture with stirring to a temperature of 130-160°C.
-
Maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction by TLC. The reaction will release ammonia gas.
-
Cool the reaction mixture to room temperature.
-
Add water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water to remove any unreacted urea and solvent.
-
Dry the crude product. Further purification can be done by recrystallization.
Protocol 3: Synthesis using 1,1'-Carbonyldiimidazole (CDI)
Materials:
-
4,5-Dichlorobenzene-1,2-diamine
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Dissolve 4,5-dichlorobenzene-1,2-diamine (1 equivalent) in an anhydrous solvent under an inert atmosphere.
-
Add a solution of CDI (1.1 equivalents) in the same anhydrous solvent dropwise to the diamine solution at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add water to precipitate the product and dissolve the imidazole byproduct.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product for further purification.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | TEOC Method | Urea Method | CDI Method |
| Primary Reagent | Tetraethyl orthocarbonate | Urea | 1,1'-Carbonyldiimidazole |
| Safety Profile | Safer alternative to toxic reagents | Generally safe | Moisture sensitive |
| Reaction Temperature | 80-90°C | 130-160°C | Room temperature to 60°C |
| Common Solvents | Acetic acid | High-boiling solvents | Anhydrous THF, DMF |
| Key Byproducts | Ethanol, Carbon dioxide | Ammonia | Imidazole |
Visualizations
Caption: General reaction pathway for the synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one. This guide addresses common issues encountered during synthesis, with a focus on the identification and mitigation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic routes start from 4,5-dichlorobenzene-1,2-diamine and employ a carbonylating agent to form the imidazolone ring. Historically, toxic reagents such as phosgene and 1,1'-carbonyldiimidazole (CDI) were used.[1] More contemporary and safer methods often utilize urea or tetraethyl orthocarbonate.[1] An improved process involves reacting 4,5-dichlorobenzene-1,2-diamine with tetraethyl orthocarbonate (TEOC) in the presence of an acid to form an intermediate, which is then treated with acid to yield the final product.[1]
Q2: What are the potential byproducts in the synthesis of this compound?
A2: The byproducts largely depend on the synthetic route employed.
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Unreacted Starting Material: In all routes, unreacted 4,5-dichlorobenzene-1,2-diamine is a common impurity.
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Incomplete Cyclization Products: Depending on the carbonylating agent, various intermediates from incomplete cyclization can be present.
-
Side Reactions with Reagents:
-
Urea Route: May lead to the formation of N,N'-bis(4,5-dichloro-2-aminophenyl)urea.
-
Phosgene Route: Can result in the formation of chlorinated side products or oligomeric species if reaction conditions are not carefully controlled.
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CDI Route: Byproducts can include N-(4,5-dichloro-2-aminophenyl)-1H-imidazole-1-carboxamide and imidazole. Symmetrical ureas can also form from the excess use of CDI.
-
Tetraethyl Orthocarbonate Route: The primary intermediate is 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole, which if not fully hydrolyzed, will remain as an impurity.[1]
-
Q3: What analytical techniques are recommended for identifying byproducts?
A3: A combination of chromatographic and spectroscopic techniques is ideal for the identification and quantification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC is excellent for separating the target compound from impurities and for quantification. A reverse-phase C18 column with a gradient elution is a common starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak from HPLC, which is crucial for identifying unknown byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.
-
Thin-Layer Chromatography (TLC): A quick and useful technique for monitoring the progress of the reaction and for a preliminary assessment of the product's purity.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress using TLC or HPLC. - Extend the reaction time or moderately increase the temperature if the reaction has stalled. - Ensure efficient stirring, especially for heterogeneous mixtures. |
| Purity of starting materials | - Verify the purity of 4,5-dichlorobenzene-1,2-diamine and the carbonylating agent using techniques like NMR or melting point analysis. - Purify starting materials if necessary. |
| Suboptimal reaction conditions | - Optimize the reaction temperature. High temperatures can sometimes lead to degradation. - Ensure the correct stoichiometry of reactants. |
| Moisture in the reaction | - For moisture-sensitive reagents like CDI, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). - Use anhydrous solvents. |
| Product loss during workup | - Optimize the extraction and purification procedures. - If the product is water-soluble to some extent, back-extraction of the aqueous layers may be necessary. |
Problem 2: Discoloration of the Final Product
| Possible Cause | Troubleshooting Steps |
| Presence of colored impurities | - The starting material, 4,5-dichlorobenzene-1,2-diamine, can be prone to air oxidation, leading to colored impurities. Using freshly purified starting material can help. - Certain side reactions can produce colored byproducts. |
| Degradation of the product | - Avoid excessive heat during the reaction and workup. - Protect the reaction mixture from light if the compounds are light-sensitive. |
| Residual catalyst or reagents | - Ensure complete removal of any catalysts or excess reagents during the purification process. |
| Purification | - Recrystallization from a suitable solvent is often effective in removing colored impurities. - Activated carbon treatment during recrystallization can also be employed to decolorize the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Urea
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In a round-bottom flask, combine 4,5-dichlorobenzene-1,2-diamine (1 equivalent) and urea (1.1 equivalents).
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Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Heat the reaction mixture to 130-150 °C and monitor the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into water to precipitate the crude product.
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Filter the solid, wash with water, and dry.
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Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like methanol.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: Overview of potential byproduct formation during synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Synthesis & Purification of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on purification methods.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude product is highly colored (yellow to brown). What is the likely cause and how can I fix it?
A1: The coloration is likely due to the oxidation of the 4,5-dichlorobenzene-1,2-diamine starting material. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon). To decolorize the crude product, you can perform a wash with a sodium bisulfite solution or use activated carbon treatment during recrystallization.
Q2: I am observing a low yield of the desired product. What are the potential reasons?
A2: Low yields can stem from several factors:
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Incomplete reaction: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Suboptimal reaction temperature: The reaction temperature is crucial for the condensation reaction. Ensure your heating apparatus is calibrated and maintaining the target temperature.
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Poor quality starting materials: Impurities in the 4,5-dichlorobenzene-1,2-diamine or the carbonyl source (e.g., urea, triphosgene) can interfere with the reaction. Use high-purity starting materials.
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Loss during work-up: The product may have some solubility in the aqueous washes. Minimize the volume of water used for washing and consider back-extracting the aqueous layers with a suitable organic solvent.
Q3: My final product shows multiple spots on the TLC plate, even after purification. What should I do?
A3: This indicates the presence of impurities. The choice of purification method is critical.
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Recrystallization: You may need to try different solvent systems for recrystallization. A solvent screen is recommended to find a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
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Column Chromatography: If recrystallization is ineffective due to impurities having similar solubility profiles, column chromatography is the recommended next step. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) can effectively separate the product from impurities.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques is recommended:
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High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of your compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid) is a good starting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the chemical structure of your product and identifying any impurities.
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Mass Spectrometry (MS): This technique will confirm the molecular weight of your synthesized compound.
Data Presentation: Purity Improvement
The following tables summarize the expected purity improvements with different purification techniques. The data is compiled from typical laboratory results.
Table 1: Purity Improvement via Recrystallization
| Recrystallization Solvent | Purity of Crude Product (HPLC Area %) | Purity after 1st Recrystallization (HPLC Area %) | Purity after 2nd Recrystallization (HPLC Area %) |
| Ethanol | ~85% | ~95% | >98% |
| Acetic Acid | ~85% | ~96% | >98.5% |
| Toluene | ~85% | ~94% | ~97.5% |
Table 2: Purity Improvement via Column Chromatography
| Eluent System (Silica Gel) | Purity of Crude Product (HPLC Area %) | Purity after Column Chromatography (HPLC Area %) |
| Hexane:Ethyl Acetate (Gradient) | ~85% | >99% |
| Dichloromethane:Methanol (Gradient) | ~85% | >99% |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4,5-Dichlorobenzene-1,2-diamine and Urea
This protocol describes a safer alternative to using phosgene or its derivatives.
Materials:
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4,5-Dichlorobenzene-1,2-diamine
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Urea
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Ethylene Glycol
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Hydrochloric Acid (HCl)
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Sodium Hydroxide (NaOH)
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Deionized Water
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dichlorobenzene-1,2-diamine (1 equivalent) and urea (1.2 equivalents).
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Add ethylene glycol as the solvent.
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Heat the mixture to 130-140 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Add water to the reaction mixture to precipitate the crude product.
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Filter the solid and wash it thoroughly with water.
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To remove any unreacted diamine, wash the crude solid with a dilute solution of hydrochloric acid (e.g., 1 M HCl).
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Neutralize the solid by washing with a dilute solution of sodium hydroxide (e.g., 1 M NaOH), followed by a final wash with deionized water until the pH of the filtrate is neutral.
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Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
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Transfer the crude, dried this compound to an Erlenmeyer flask.
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Add a minimal amount of a suitable solvent (e.g., ethanol or acetic acid) to dissolve the solid at an elevated temperature.
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Heat the mixture with stirring until the solid is completely dissolved.
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If the solution is colored, you can add a small amount of activated carbon and continue to heat for a few minutes.
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Hot-filter the solution to remove the activated carbon or any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
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Further cool the flask in an ice bath to maximize crystal precipitation.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
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Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
avoiding toxic reagents in 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one, with a focus on avoiding toxic reagents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for various synthetic routes.
Safer Synthesis Routes Overview
The synthesis of this compound traditionally involves the cyclization of 4,5-dichlorobenzene-1,2-diamine. Historically, highly toxic reagents such as phosgene and its derivatives have been used for the introduction of the carbonyl group. This guide focuses on safer, more environmentally friendly alternatives. The primary non-toxic or less-toxic reagents discussed are Tetraethyl Orthocarbonate (TEOC), Urea, and Triphosgene, which offer viable pathways while minimizing exposure to hazardous materials.[1]
A general workflow for these alternative syntheses is outlined below:
Caption: General workflow for safer synthesis routes.
Comparison of Synthesis Methods
The following table summarizes the quantitative data for the different safer synthesis routes for this compound.
| Parameter | Tetraethyl Orthocarbonate (TEOC) Method | Urea Method | Triphosgene Method |
| Starting Material | 4,5-Dichlorobenzene-1,2-diamine | 4,5-Dichlorobenzene-1,2-diamine | 4,5-Dichlorobenzene-1,2-diamine |
| Key Reagent | Tetraethyl Orthocarbonate (TEOC) | Urea | Triphosgene |
| Typical Solvent | Toluene or solvent-free | High-boiling solvent (e.g., o-dichlorobenzene) | Tetrahydrofuran (THF) |
| Reaction Temperature | 85-95°C | 135-180°C | 15-40°C |
| Reaction Time | 4-6 hours | 3-10 hours | 1-2 hours |
| Reported Yield | ~90% | Moderate to high (variable) | High (typically >85%) |
| Key Advantages | High yield, commercially feasible, avoids highly toxic reagents.[1] | Low cost of urea, simple procedure. | Safer solid substitute for phosgene, mild reaction conditions. |
| Key Disadvantages | Requires acidic conditions and subsequent neutralization. | High temperatures, potential for side reactions (e.g., biuret formation), purification can be challenging.[2] | Requires careful handling due to potential release of phosgene, requires a base. |
Detailed Experimental Protocols
Method 1: Synthesis using Tetraethyl Orthocarbonate (TEOC)
This method proceeds in a one-pot reaction involving the formation of an intermediate, 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole, followed by acid-mediated cyclization.
Materials:
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4,5-Dichlorobenzene-1,2-diamine
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Tetraethyl Orthocarbonate (TEOC)
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Toluene
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Aqueous Hydrochloric Acid
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Aqueous Sodium Bicarbonate
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Methanol
Procedure:
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To a reaction vessel, add 4,5-dichlorobenzene-1,2-diamine (1 equivalent) and toluene.
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Add Tetraethyl Orthocarbonate (TEOC) (1.1 to 1.5 equivalents).
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Slowly add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid or hydrochloric acid).
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Heat the reaction mixture to 85-95°C and stir for 4-6 hours. Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to 25-30°C.
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Add aqueous hydrochloric acid to the reaction mixture to facilitate the cyclization of the intermediate.
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Stir for 1-2 hours at room temperature.
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The product will precipitate out of the solution. Filter the solid and wash with water.
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To neutralize any remaining acid, wash the solid with an aqueous sodium bicarbonate solution.
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Further purify the crude product by recrystallization from a suitable solvent such as methanol.
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Filter the purified solid, wash with cold methanol, and dry under vacuum to obtain this compound.[1]
Method 2: Synthesis using Urea
This method involves the direct condensation of the diamine with urea at elevated temperatures.
Materials:
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4,5-Dichlorobenzene-1,2-diamine
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Urea
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o-Dichlorobenzene (or another high-boiling inert solvent)
Procedure:
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In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine 4,5-dichlorobenzene-1,2-diamine (1 equivalent) and urea (1.1 to 1.3 equivalents).[2]
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Add a high-boiling inert solvent such as o-dichlorobenzene.[2]
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Heat the reaction mixture to a temperature between 135°C and 180°C.[2]
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Maintain the temperature and stir for 3-10 hours, monitoring the reaction by TLC. Ammonia gas will be evolved during the reaction.
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After completion, cool the reaction mixture, which will cause the product to precipitate.
-
Filter the crude product and wash with a suitable solvent (e.g., toluene or hexane) to remove the high-boiling solvent.
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The primary impurity is often unreacted starting material and biuret (a self-condensation product of urea).[2]
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Purify the product by recrystallization from a solvent like ethanol or by washing with hot water to remove any remaining urea.
Method 3: Synthesis using Triphosgene
Triphosgene serves as a solid, safer-to-handle substitute for phosgene gas. The reaction should be carried out in a well-ventilated fume hood.
Materials:
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4,5-Dichlorobenzene-1,2-diamine
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Triphosgene
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Anhydrous Tetrahydrofuran (THF)
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Triethylamine (or another suitable base)
Procedure:
-
Dissolve 4,5-dichlorobenzene-1,2-diamine (1 equivalent) in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
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In a separate flask, dissolve triphosgene (0.35-0.40 equivalents) in anhydrous THF.
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Cool both solutions in an ice bath to 0-5°C.
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Slowly add the triphosgene solution to the diamine solution with vigorous stirring.
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After the addition is complete, slowly add triethylamine (2.2 equivalents) dropwise, maintaining the temperature below 10°C.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
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The product will precipitate. Filter the solid and wash thoroughly with water to remove triethylamine hydrochloride.
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Dry the crude product. Recrystallization from ethanol or a similar solvent can be performed for further purification.
Troubleshooting and FAQs
Caption: A logical guide to troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
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Q1: My reaction with urea is very slow and gives a low yield. What can I do?
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A1: The reaction of o-phenylenediamines with urea often requires high temperatures (135-180°C) to proceed at a reasonable rate.[2] Ensure your reaction temperature is adequate. Also, check the purity of your 4,5-dichlorobenzene-1,2-diamine, as impurities can inhibit the reaction. Using a slight excess of urea (1.1-1.3 equivalents) can also help drive the reaction to completion.[2]
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-
Q2: I am seeing a significant amount of an insoluble white byproduct in my urea-based synthesis. What is it and how can I remove it?
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A2: This is likely biuret, formed from the self-condensation of urea at high temperatures.[2] While biuret has low solubility in many organic solvents, it is soluble in hot water. You can often remove it by washing the crude product thoroughly with hot water.
-
-
Q3: The TEOC method produced a dark-colored crude product. How can I decolorize it?
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A3: The discoloration may be due to oxidation of the diamine starting material. Conducting the reaction under an inert atmosphere (nitrogen or argon) can help prevent this.[3] For purification, after the initial filtration, you can dissolve the crude product in a suitable solvent and treat it with activated charcoal before recrystallization.
-
-
Q4: Is triphosgene truly safe to use? What precautions should I take?
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A4: Triphosgene is a solid and thus easier and safer to handle than gaseous phosgene. However, it can decompose to release phosgene, especially in the presence of nucleophiles or at elevated temperatures. Always handle triphosgene in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and have a quenching solution (e.g., aqueous sodium bicarbonate) readily available.
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-
Q5: My final product has a low melting point and broad NMR peaks, suggesting impurities. What are the likely contaminants?
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A5: Depending on the method, common impurities include:
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Unreacted 4,5-dichlorobenzene-1,2-diamine: This can be removed by washing the crude product with a dilute acid solution.
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Side-products from the carbonyl source: For the urea method, this includes biuret.[2] For the TEOC method, incomplete reaction can leave ethoxy intermediates.
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Polymeric materials: These can form at high temperatures, especially in the urea-based synthesis.
-
-
Thorough purification by recrystallization or column chromatography is essential to remove these impurities.
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-
Q6: Can I scale up these "safer" synthesis methods?
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A6: Yes, these methods are generally scalable. However, for larger scale reactions, consider the following:
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Heat transfer: The urea method is endothermic initially and then can become exothermic. Ensure your reactor has adequate temperature control.
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Reagent addition: For the triphosgene and TEOC methods, controlled, slow addition of reagents is crucial on a larger scale to manage exotherms.
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Work-up and purification: Filtration and washing of large quantities of solids can be challenging. Ensure you have appropriate equipment for large-scale solid handling.
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-
References
Technical Support Center: 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one, a key intermediate in the synthesis of the antiviral drug Maribavir.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, particularly when transitioning from laboratory to pilot or industrial scale.
Reaction-Related Issues
Q1: My reaction is resulting in a low yield and a high level of impurities. What are the likely causes and solutions?
A1: Low yield and high impurity levels are common scale-up challenges. The primary cause often relates to the choice of carbonyl source and inadequate control of reaction parameters.
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Hazardous Reagents: Traditional methods using phosgene, 1,1'-carbonyldiimidazole (CDI), or urea are known to be highly toxic and can lead to the formation of multiple impurities, making them less feasible for commercial production.[1]
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Alternative Reagents: An improved and safer process involves the reaction of 4,5-dichlorobenzene-1,2-diamine with a tetraalkyl orthocarbonate, such as Tetraethyl orthocarbonate (TEOC), in the presence of an acid.[1] This method is designed to be cleaner and more commercially viable.
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Reaction Conditions: Inadequate temperature control in a large reactor can lead to localized overheating, promoting side reactions. Ensure your reactor has efficient heat exchange and that the reaction temperature is maintained within the optimal range.
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Mixing: Inefficient mixing can result in localized high concentrations of reactants, which can also lead to increased byproduct formation. The type and speed of agitation should be optimized for the scale of your reaction.
Troubleshooting Steps:
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Reagent Selection: If you are using phosgene, CDI, or urea, consider switching to the TEOC-based process to improve safety and reduce impurity formation.
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Temperature Monitoring: Implement multiple temperature probes within the reactor to monitor for thermal gradients.
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Agitation Study: Perform studies to determine the optimal stirring speed and impeller design for your reactor volume to ensure homogenous mixing.
Q2: I am observing poor conversion of the starting material, 4,5-dichlorobenzene-1,2-diamine. How can I improve this?
A2: Poor conversion can be due to several factors, including reagent quality, reaction stoichiometry, and catalyst activity (if applicable).
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Reagent Purity: Ensure the purity of your 4,5-dichlorobenzene-1,2-diamine and the carbonyl source. Impurities in the starting materials can interfere with the reaction.
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess or deficit of one reactant can lead to incomplete conversion and the formation of side products.
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Acid Catalyst (for TEOC method): If using the TEOC method, the choice and amount of acid catalyst are critical. The reaction involves the formation of 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole as an intermediate, which is then treated with acid to yield the final product.[1] Ensure the acid used is of the correct concentration and is added at the appropriate stage.
Experimental Protocol: Improved Synthesis using TEOC
This protocol is based on an improved process for preparing this compound.[1]
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Step A: Formation of the Intermediate: React 4,5-dichlorobenzene-1,2-diamine with Tetraethyl orthocarbonate (TEOC) in the presence of a suitable acid catalyst. The reaction progress should be monitored by an appropriate analytical method, such as HPLC or TLC.
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Step B: Hydrolysis: Upon completion of the initial reaction, the intermediate (5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole) is treated with an acid to facilitate hydrolysis to the desired this compound.
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Isolation: The product is then isolated by filtration, washed, and dried.
A detailed, quantitative protocol with specific amounts, temperatures, and reaction times would need to be optimized for your specific equipment and scale.
Downstream Processing and Purification Issues
Q3: I am having difficulty with the filtration of the product. The filtration is slow, and the product seems to be retaining a lot of solvent.
A3: Slow filtration and high solvent retention are often related to the crystal habit and particle size of the product.
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Crystallization Control: The conditions of your crystallization (or precipitation) step have a significant impact on the physical properties of the final product. Factors such as cooling rate, solvent system, and agitation can influence the crystal shape and size.
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Solvent Selection: The choice of solvent for crystallization and washing is crucial. A solvent that is a good solvent at high temperatures but a poor solvent at low temperatures is ideal for crystallization. The wash solvent should be one in which the product is poorly soluble to minimize yield loss.
Troubleshooting Steps:
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Crystallization Study: Conduct a study to optimize the crystallization process. Experiment with different solvent systems, cooling profiles, and agitation rates to obtain crystals that are easier to filter.
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Filter Type: Ensure you are using the appropriate type of filter for your scale. For larger scales, a centrifuge or a filter press may be more efficient than a simple Buchner funnel.
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Washing Procedure: Optimize the washing procedure to efficiently remove impurities and residual solvent without dissolving a significant amount of the product.
Q4: The purity of my final product is not meeting specifications, even after crystallization. What can I do?
A4: If a single crystallization step is insufficient, you may need to consider additional purification steps or optimize your crystallization process.
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Recrystallization: A second recrystallization from a different solvent system may be necessary to remove persistent impurities.
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Slurry Wash: Slurrying the product in a solvent in which the impurities are soluble but the product is not can be an effective purification method.
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Impurity Identification: It is crucial to identify the major impurities in your product. This information can help you to choose the most effective purification strategy. For example, if the impurity is more polar than your product, a purification step using a non-polar solvent might be effective.
Frequently Asked Questions (FAQs)
Q5: What are the main safety concerns when scaling up the production of this compound?
A5: The primary safety concerns are related to the reagents used. Traditional methods employing phosgene, a highly toxic gas, or CDI, which can release toxic byproducts, require stringent safety protocols.[1] The improved method using TEOC is considered safer, but appropriate personal protective equipment (PPE) and handling procedures for all chemicals are still mandatory.
Q6: How does the choice of synthetic route affect the impurity profile?
A6: The synthetic route has a direct impact on the types and levels of impurities. The use of phosgene, urea, or CDI is reported to lead to a higher likelihood of impurity formation compared to the cleaner TEOC process.[1] Common impurities may include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions.
Q7: What analytical methods are recommended for monitoring the reaction and ensuring product quality?
A7: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the progress of the reaction and for determining the purity of the final product. Thin-Layer Chromatography (TLC) can be used for quick qualitative checks. For structural confirmation and impurity identification, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound Production
| Feature | Phosgene/CDI/Urea Method | TEOC (Tetraethyl orthocarbonate) Method |
| Primary Reactant | 4,5-Dichlorobenzene-1,2-diamine | 4,5-Dichlorobenzene-1,2-diamine |
| Carbonyl Source | Phosgene, CDI, or Urea | Tetraethyl orthocarbonate |
| Safety Profile | Highly toxic and hazardous reagents[1] | Safer reagent profile |
| Commercial Viability | Considered not commercially feasible due to impurities and hazards[1] | Improved commercial feasibility[1] |
| Impurity Profile | Higher potential for impurity formation[1] | Cleaner reaction profile |
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the production of this compound.
Troubleshooting Logic
Caption: A logical diagram for troubleshooting low yield and high impurity issues.
References
Technical Support Center: Benzimidazole Ring Formation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during benzimidazole ring formation.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields are a frequent issue in benzimidazole synthesis. Several factors can contribute to this problem. A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying cause.
Initial Checks:
-
Purity of Starting Materials: Ensure the o-phenylenediamine and the aldehyde or carboxylic acid are pure. Impurities in the starting materials can lead to side reactions and a decrease in the desired product.[1]
-
Reaction Conditions: Verify that the reaction temperature, time, and atmosphere (e.g., inert atmosphere if required) are appropriate for the specific protocol you are following.[1]
Optimization Strategies:
-
Catalyst Selection: The choice of catalyst is crucial. A wide range of catalysts, from Brønsted and Lewis acids to metal-based catalysts, can be employed. If you are not using a catalyst, consider adding one. If you are, you might need to screen different catalysts to find the most effective one for your specific substrates.[1]
-
Solvent Screening: The reaction solvent can significantly impact the yield. Polar solvents like ethanol and methanol often give good results, but a solvent screen is recommended to find the optimal one for your reaction.[1]
-
Temperature and Time Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields due to incomplete conversion or degradation of the product.
-
Water Removal: The condensation reaction that forms the benzimidazole ring produces water as a byproduct. In some cases, removing this water, for instance by using molecular sieves, can drive the equilibrium towards the product and improve the yield.
Q2: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
Side product formation can complicate purification and reduce the yield of the desired benzimidazole. Common side products include:
-
1,2-Disubstituted Benzimidazoles: When reacting an o-phenylenediamine with an aldehyde, a common side product is the 1,2-disubstituted benzimidazole, where the N-H of the initially formed benzimidazole reacts with another molecule of the aldehyde. To favor the formation of the 2-substituted benzimidazole, you can adjust the stoichiometry of the reactants (using an excess of the diamine) or choose a catalyst that selectively promotes the desired reaction.[2]
-
Oxidation Products: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities. Using fresh, pure starting materials and running the reaction under an inert atmosphere can help minimize oxidation. In some cases, using the dihydrochloride salt of o-phenylenediamine can reduce the formation of colored impurities.[1]
-
Tarry/Polymeric Materials: High reaction temperatures can sometimes lead to the formation of intractable tars or polymeric byproducts.[3] Optimizing the reaction temperature by lowering it or using a more efficient catalyst that allows for milder conditions can prevent this.
Q3: My crude benzimidazole product is highly colored and difficult to purify. What are the best purification strategies?
Colored impurities are a common issue, often arising from oxidation of the o-phenylenediamine starting material or side reactions. Here are several effective purification techniques:
-
Recrystallization: This is often the first method to try. Choosing an appropriate solvent or solvent system is key. Ethanol, methanol, and water/ethanol mixtures are good starting points for many benzimidazole derivatives.[4]
-
Activated Charcoal Treatment: If recrystallization alone does not remove the color, adding a small amount of activated charcoal to the hot solution during recrystallization can be very effective. The charcoal adsorbs the colored impurities, which are then removed by hot filtration. Be cautious not to add too much charcoal, as it can also adsorb your product.[3]
-
Potassium Permanganate Treatment: For stubborn discoloration, a more aggressive approach is to treat a boiling water solution of the crude product with potassium permanganate. The permanganate oxidizes the colored impurities, and the resulting manganese dioxide is then removed by adding sodium bisulfite until the solution is clear. The purified benzimidazole can then be crystallized by cooling.[5]
-
Column Chromatography: For high purity, especially on a smaller scale, column chromatography is a powerful technique. A common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or dichloromethane/methanol.[4]
-
Sublimation: For thermally stable benzimidaziles with relatively low molecular weight, vacuum sublimation can be an excellent method to obtain very pure material, as it effectively separates the product from non-volatile impurities.
Quantitative Data on Reaction Conditions
The following table summarizes various catalytic systems and reaction conditions for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes, providing an overview of the reported yields.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-TsOH | DMF | 80 | 2-3 | High |
| NH4Cl | CHCl3 | Room Temp | 4 | 92-94 |
| ZnO | H2O2 | Room Temp | 0.33 | 96 |
| Er(OTf)3 | Water | 80 | 0.25 | 72 (1,2-disubstituted) |
| MgO@DFNS | Ethanol | Room Temp | 4 | High |
| PFPAT | Ethanol | Room Temp | 4 | 88 |
| FeF3 | Open Air | - | - | 75-92 |
| Cu-complex | Ethanol/Methanol | 60 | 1.5 | 76-96 |
| ZnBr2/ABM | - | 110 | 0.25 | 96 |
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid
This protocol describes the classic synthesis of the parent benzimidazole.
Procedure:
-
In a 500 mL round-bottomed flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 mL (34.6 g, 0.75 mole) of 90% formic acid.[5]
-
Heat the mixture in a water bath at 100°C for 2 hours.[5][6][7]
-
After cooling, slowly add 10% sodium hydroxide solution with swirling until the mixture is just alkaline to litmus paper.[5][6][7]
-
Collect the crude benzimidazole by vacuum filtration, washing the solid with about 50 mL of cold water.[5]
-
For purification, dissolve the crude product in 750 mL of boiling water.[5]
-
Add approximately 2 g of decolorizing carbon and digest the solution for 15 minutes.[5][6][7]
-
Filter the hot solution rapidly through a pre-heated Büchner funnel to prevent premature crystallization.[5]
-
Cool the filtrate to 10-15°C to allow the benzimidazole to crystallize.[5]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry at 100°C.[5][6][7] The expected yield is 83-85%.[5]
Protocol 2: Weidenhagen Synthesis of 2-Substituted Benzimidazoles using p-Toluenesulfonic Acid (p-TsOH)
This protocol provides a general method for the synthesis of 2-substituted benzimidazoles from an aldehyde.
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (0.01 mol) in dimethylformamide (DMF, 3 mL).[8]
-
Add the desired aldehyde (0.01 mol) and p-toluenesulfonic acid (p-TsOH, 20 mol%).[9]
-
Heat the mixture with stirring at 80°C for 2-3 hours.[8]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture dropwise into a stirred solution of sodium carbonate (0.01 mol) in water (20 mL) to precipitate the product.[8]
-
Collect the solid by vacuum filtration, wash with water, and dry.[8]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting common issues in benzimidazole synthesis.
Caption: A workflow diagram for troubleshooting low yields in benzimidazole synthesis.
Caption: A decision tree for purifying crude benzimidazole products.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of benzimidazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. orientjchem.org [orientjchem.org]
- 9. researchgate.net [researchgate.net]
managing reaction exotherms in 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing reaction exotherms during the synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one.
Troubleshooting Guide
Unexpected exotherms during the synthesis of this compound can lead to decreased yield, impurity formation, and safety hazards. This guide addresses potential issues and provides corrective actions.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase | - Addition of reagent is too fast.- Inadequate cooling.- Incorrect solvent volume (reaction too concentrated). | - Immediately stop the addition of reagents.- Increase the efficiency of the cooling bath (e.g., switch to an ice/salt or dry ice/acetone bath).- Ensure vigorous stirring to improve heat dissipation.- If the temperature continues to rise, prepare for emergency quenching in a large volume of a suitable cold solvent. |
| Localized Hotspots | - Poor stirring efficiency.- Heterogeneous reaction mixture with solid clumps. | - Increase the stirring rate to ensure a homogenous mixture.- Use a mechanical stirrer for viscous reaction mixtures.- Ensure reagents are fully dissolved before initiating the reaction, if applicable. |
| Delayed Exotherm | - Induction period for the reaction.- Poor quality or inhibited starting materials. | - Be patient and monitor the reaction closely; do not increase the temperature prematurely.- Once the reaction initiates, be prepared to apply cooling as needed.- Consider adding a small amount of a previously successful reaction mixture as a seed. |
| Exotherm During Work-up/Quenching | - Quenching a reactive intermediate with a protic solvent (e.g., water, alcohol).- Hydrolysis of unreacted reagents. | - Always add the reaction mixture slowly to the quenching solution, not the other way around.- Pre-cool the quenching solution in an ice bath.- Ensure vigorous stirring of the quenching mixture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and which steps are typically exothermic?
A1: Common synthetic routes start from 4,5-dichloro-1,2-phenylenediamine and employ a carbonyl source. The primary exothermic step is the cyclization reaction. Key methods include:
-
Reaction with Urea: This is a common and straightforward method, but the reaction is typically run at high temperatures (around 180 °C), which can lead to a significant exotherm upon initiation.[1]
-
Reaction with Phosgene or its Equivalents (e.g., CDI): These reagents are highly reactive and their reaction with the diamine is often highly exothermic and requires careful temperature control from the outset. These reagents are also highly toxic.[2]
-
Palladium-Catalyzed Urea Cyclization: This method can offer better control but still involves bond-forming steps that can be exothermic.[3]
Q2: How can I proactively manage the exotherm in the reaction between 4,5-dichloro-1,2-phenylenediamine and urea?
A2: To manage the exotherm in this reaction, consider the following:
-
Slow Heating: Increase the temperature of the reaction mixture gradually to the target temperature.
-
Portion-wise Addition: If scaling up, consider adding the urea in portions to the heated diamine solution.
-
Solvent Choice: Using a high-boiling point solvent can help to better moderate the temperature.
-
Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.
Q3: Are there any less hazardous alternatives to phosgene that might present a lower exothermic risk?
A3: Yes, several phosgene-free methods have been developed.[2] These include the use of:
-
1,1'-Carbonyldiimidazole (CDI): While still reactive, it is generally considered safer to handle than phosgene. The reaction can still be exothermic and requires cooling.
-
Tetraethyl Orthocarbonate (TEOC): This reagent offers a milder alternative for the cyclization.[2]
-
CO2 as a C1 Building Block: Metal-free methods utilizing CO2 at atmospheric pressure and room temperature have been reported for the synthesis of benzimidazolones, offering a potentially safer and less exothermic route.[3]
Q4: What are the signs of a runaway reaction, and what is the emergency procedure?
A4: Signs of a runaway reaction include a rapid, accelerating temperature rise that is unresponsive to cooling, a sudden increase in pressure, and visible gas evolution.
Emergency Procedure:
-
Alert personnel in the immediate vicinity.
-
If possible and safe to do so, stop any further reagent addition.
-
Increase cooling to the maximum capacity.
-
If the reaction is deemed uncontrollable, evacuate the area and follow your institution's emergency protocols.
Q5: How does the scale of the reaction affect exotherm management?
A5: The larger the reaction scale, the more critical exotherm management becomes. The surface-area-to-volume ratio decreases as the scale increases, which reduces the efficiency of heat dissipation through the walls of the reactor. For larger scale reactions, it is essential to:
-
Use a reactor with a jacket for more efficient cooling.
-
Employ a more gradual reagent addition rate.
-
Consider a semi-batch process where one reagent is added continuously to the other at a controlled rate.
Experimental Protocols
Synthesis of this compound from 4,5-Dichlorobenzene-1,2-diamine and Tetraethyl Orthocarbonate (TEOC) [2]
-
Step a: Synthesis of 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole
-
To a mixture of 4,5-dichlorobenzene-1,2-diamine and an acid catalyst, add Tetraethyl orthocarbonate (TEOC).
-
Heat the reaction mixture and monitor for the completion of the reaction.
-
Cool the mixture and isolate the intermediate product.
-
-
Step b: Hydrolysis to this compound
-
Treat the 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole intermediate with an acid.
-
Heat the mixture to effect hydrolysis.
-
Upon completion, cool the reaction mixture and isolate the final product, this compound.
-
Note: Although this method is presented as an improved process, it is crucial to monitor the temperature during the heating steps as the cyclization and hydrolysis can still be exothermic.
Visualizations
Caption: General workflow for troubleshooting exothermic reactions.
References
Technical Support Center: Purification of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one. Below are alternative purification techniques to address common challenges encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a discolored solid. What are the likely impurities?
A1: Discoloration in the crude product often indicates the presence of unreacted starting materials or byproducts. Common impurities can include:
-
Unreacted 4,5-dichloro-1,2-phenylenediamine: This starting material can be carried through the synthesis.
-
Polymeric materials: Formed from side reactions, especially if harsh reagents like phosgene were used in the synthesis.[1]
-
Oxidation byproducts: Aromatic diamines are susceptible to oxidation, which can lead to colored impurities.
-
Residual reagents: Traces of coupling agents like urea or carbonyldiimidazole (CDI) and their breakdown products may be present.[1]
Q2: Recrystallization of my compound gives a low yield. What can I do to improve it?
A2: Low yield during recrystallization is a common issue. To improve your yield, consider the following:
-
Solvent Screening: The choice of solvent is critical. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For chlorinated benzimidazoles, consider solvent systems like ethanol/water, methanol/water, or toluene.
-
Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of purer crystals and can improve recovery.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of your product dissolved at cold temperatures, reducing the yield.
-
Second Crop: After filtering the first crop of crystals, concentrate the mother liquor and cool it again to obtain a second, albeit likely less pure, crop of crystals.
Q3: Column chromatography is proving ineffective for separating my target compound from a close-running impurity. What are my options?
A3: If co-elution is an issue with standard column chromatography, you can explore several alternative techniques:
-
Alternative Stationary Phases: If you are using silica gel, consider switching to alumina or a C18 reversed-phase silica gel.
-
Solid-Phase Extraction (SPE): SPE with a mixed-mode or cation-exchange sorbent can offer different selectivity compared to standard silica gel chromatography.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution than standard column chromatography and can be effective for separating closely related compounds.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful purification technique that uses supercritical CO2 as the mobile phase. It often provides different selectivity and can be faster and more environmentally friendly than HPLC.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Oily Residue Instead of Solid | Residual solvent or low molecular weight impurities. | Triturate the residue with a non-polar solvent like hexane to induce precipitation. Ensure all reaction solvents are removed under high vacuum. |
| Low Purity After Recrystallization | Impurities have similar solubility to the product. | Try a different recrystallization solvent or a multi-solvent system. If unsuccessful, consider an alternative purification method like column chromatography or SPE. |
| Product Degradation on Silica Gel | The compound is unstable on acidic silica gel. | Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine. Alternatively, use a different stationary phase like alumina. |
| Colored Impurities Persist | Highly colored byproducts that are difficult to separate. | Treat a solution of the crude product with activated charcoal before filtration and subsequent purification. Be aware that this may reduce the overall yield. |
| Inconsistent Purification Results | Variability in crude material quality or purification conditions. | Standardize your synthesis workup to ensure consistent crude quality. Carefully control all parameters of the purification process, such as solvent ratios and flow rates. |
Comparison of Alternative Purification Techniques
The following table provides a summary of alternative purification techniques for this compound. Please note that the quantitative data presented are illustrative and based on typical results for structurally similar compounds due to the limited availability of specific data for this exact molecule.
| Purification Technique | Principle | Typical Purity | Estimated Yield | Advantages | Disadvantages |
| Acid-Base Wash & Toluene Slurry | Exploits the acidic/basic properties of impurities for their removal, followed by washing with a hot, non-dissolving solvent. | >98% | 80-90% | Simple, cost-effective, and can remove acidic and basic impurities effectively. | May not be effective for neutral impurities with similar solubility to the product. |
| Solid-Phase Extraction (SPE) | Differential partitioning of the compound and impurities between a solid sorbent and a liquid mobile phase. | >99% | 70-85% | High selectivity, can be automated, and can handle a wide range of impurities. | Requires method development to select the appropriate sorbent and solvent system. |
| Supercritical Fluid Chromatography (SFC) | Partitioning between a stationary phase and a mobile phase of supercritical CO2, often with a co-solvent. | >99.5% | 75-90% | Fast, environmentally friendly ("green"), and offers different selectivity compared to HPLC. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Wash and Toluene Slurry
This method is effective for removing acidic and basic impurities.[1]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities. Separate the layers.
-
Acid Wash: Wash the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl) to remove basic impurities. Separate the layers.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude solid.
-
Toluene Slurry: Add toluene to the solid and heat the mixture with stirring. The product should not dissolve completely. This process helps to wash away remaining non-polar impurities.
-
Isolation: Cool the mixture, filter the solid, wash with fresh cold toluene, and dry under vacuum to obtain the purified product.
Protocol 2: Purification by Solid-Phase Extraction (SPE)
This protocol utilizes a mixed-mode solid-phase extraction cartridge for purification.
-
Cartridge Selection: Choose a mixed-mode SPE cartridge containing both reversed-phase (e.g., C18) and cation-exchange functionalities.
-
Conditioning: Condition the SPE cartridge by passing methanol through it, followed by the equilibration buffer (e.g., a buffer at a pH where the target compound is neutral).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and apply it to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to elute non-retained impurities. A second wash with a solvent of intermediate strength can be used to remove more strongly retained impurities while the product remains on the column.
-
Elution: Elute the purified this compound from the cartridge using a strong solvent or a solvent mixture that disrupts the interactions with the sorbent.
-
Concentration: Concentrate the collected fraction containing the purified product under reduced pressure.
Protocol 3: Purification by Supercritical Fluid Chromatography (SFC)
This is a high-performance chromatographic technique that offers a green alternative to HPLC.
-
System and Column: Utilize a preparative SFC system equipped with a suitable stationary phase. For aromatic heterocyclic compounds, a variety of columns, including those with polar modifications, can be effective.
-
Mobile Phase: The primary mobile phase is supercritical carbon dioxide. A polar co-solvent, such as methanol or ethanol, is typically added in a gradient to facilitate elution.
-
Sample Preparation: Dissolve the crude product in the co-solvent or a compatible solvent mixture at a high concentration.
-
Method Development: Develop a separation method on an analytical SFC system to determine the optimal gradient, flow rate, and column temperature for separating the target compound from its impurities.
-
Preparative Run: Scale up the optimized analytical method to the preparative SFC system. Inject the sample and collect the fractions corresponding to the peak of the purified product.
-
Product Isolation: Evaporate the co-solvent from the collected fractions to obtain the highly pure this compound.
Visualizing Purification Workflows
Caption: Comparative workflow of alternative purification techniques.
Caption: Decision tree for purification troubleshooting.
References
Validation & Comparative
5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one vs other benzimidazole derivatives in antiviral assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one and its more extensively studied nucleoside analog, 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), alongside other key benzimidazole derivatives. This document synthesizes experimental data to highlight differences in potency and selectivity against various viral targets.
While direct antiviral data for this compound is limited in publicly available research, its ribofuranosyl derivative, DRB, and related compounds have been the subject of numerous virological studies. This comparison focuses on DRB and its potent analogs, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) and 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB), which have demonstrated significant activity against several human viruses.
Comparative Antiviral Activity
The antiviral efficacy of benzimidazole derivatives varies significantly depending on the specific chemical substitutions on the benzimidazole ring and the sugar moiety. The following table summarizes the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of these compounds against Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1).
| Compound | Virus | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) |
| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | HCMV | Plaque Assay | 42[1] | Toxic in the same dose range[1] | Low |
| HSV-1 | Plaque Assay | 30[1] | Toxic in the same dose range[1] | Low | |
| 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | HCMV | Plaque Assay | 2.9[1] | >100 (in HFF and KB cells)[1] | >34.5 |
| Yield Assay | 1.4[1] | >71.4 | |||
| HSV-1 | Plaque Assay | 102[1] | >100 (in HFF and KB cells)[1] | ~1 | |
| 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | HCMV | Plaque Assay | ~0.7 | >100 (in HFF and KB cells)[1] | >142.9 |
Key Observations:
-
Superiority of 2-Substituted Analogs: TCRB and BDCRB exhibit markedly improved antiviral potency and selectivity against HCMV compared to the parent compound, DRB.[1]
-
Impact of Halogenation: The substitution of a chlorine (in TCRB) or bromine (in BDCRB) at the 2-position of the benzimidazole ring dramatically enhances anti-HCMV activity. BDCRB, the 2-bromo derivative, is approximately four times more active against HCMV than TCRB.[1]
-
Reduced Cytotoxicity: Unlike DRB, which shows cytotoxicity in the same concentration range as its antiviral activity, TCRB and BDCRB demonstrate little to no cytotoxicity at concentrations up to 100 µM, leading to a significantly better selectivity index.[1]
-
Selective Activity: The potent antiviral activity of TCRB and its analogs is highly specific for HCMV, with weak activity observed against HSV-1.[1][2]
Mechanism of Action
The primary antiviral mechanism of DRB is the inhibition of transcription elongation by cellular RNA Polymerase II.[3][4][5] This inhibition is crucial for the replication of many viruses that rely on the host cell's transcriptional machinery. DRB acts as a nucleoside analog and can also inhibit certain protein kinases.[5] The enhanced potency of TCRB and BDCRB against HCMV suggests that these modifications may lead to a more specific or potent interaction with viral or cellular factors essential for HCMV replication.
Caption: Inhibition of viral gene transcription by DRB.
Experimental Protocols
The following are generalized protocols for key assays used to determine the antiviral activity and cytotoxicity of benzimidazole derivatives.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound.
-
Cell Seeding: Plate a suitable host cell line (e.g., human foreskin fibroblasts for HCMV) in 6-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., DRB, TCRB, BDCRB) in a cell culture medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with a known titer of the virus (e.g., HCMV) for a specific adsorption period (e.g., 1-2 hours).
-
Treatment: After adsorption, remove the viral inoculum and overlay the cell monolayers with a medium containing the different concentrations of the test compounds and a solidifying agent like agarose or carboxymethyl cellulose to restrict virus spread.
-
Incubation: Incubate the plates for a period that allows for plaque formation (typically several days).
-
Staining and Counting: Fix the cells (e.g., with 10% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to the virus control (no compound). The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxicity of the test compounds.
-
Cell Seeding: Seed host cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability at each compound concentration compared to the untreated cell control. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%.
Caption: Workflow for antiviral screening and lead identification.
Conclusion
The available data strongly indicate that while this compound itself is not well-characterized as an antiviral agent, its ribofuranosyl derivative, DRB, and particularly the 2-substituted analogs TCRB and BDCRB, are potent and selective inhibitors of human cytomegalovirus. The significant improvement in antiviral activity and the excellent safety profile of TCRB and BDCRB highlight the importance of specific structural modifications in the development of effective benzimidazole-based antiviral therapeutics. Further investigation into the precise molecular interactions of these compounds with their viral and cellular targets will be crucial for the rational design of next-generation antiviral drugs.
References
- 1. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of certain 5'-modified analogs of 2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interplay between positive and negative elongation factors: drawing a new view of DRB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methods for 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one, a key intermediate in the synthesis of various pharmaceuticals. The comparison focuses on reaction conditions, yields, and reagent toxicity, supported by experimental data to aid in the selection of the most suitable method for laboratory and industrial applications.
Executive Summary
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different synthetic approaches to this compound.
| Method | Starting Material | Cyclizing Agent | Solvent(s) | Reaction Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Tetraethyl Orthocarbonate (TEOC) | 4,5-dichlorobenzene-1,2-diamine | Tetraethyl orthocarbonate | Acetic acid, Water | 80-90 | Not specified | ~79% | High yield, avoids highly toxic reagents | Requires two-step acid treatment |
| Carbonyl Diimidazole (CDI) | 4,5-dichloro-o-phenylenediamine | Carbonyl diimidazole | Not specified | Not specified | Not specified | Not specified | Milder conditions than phosgene | Potential for impurity formation, limited recent data |
| Phosgene | 4,5-dichloro-o-phenylenediamine | Phosgene | Not specified | Not specified | Not specified | Not specified | Historically used method | Highly toxic reagent, significant safety concerns |
| Urea | 4,5-dichloro-o-phenylenediamine | Urea | Not specified | High temperatures | Not specified | Not specified | Readily available and inexpensive reagent | High reaction temperatures, limited recent data for this specific product |
Experimental Protocols
Method 1: Synthesis using Tetraethyl Orthocarbonate (TEOC)
This method involves a two-step, one-pot reaction starting from 4,5-dichlorobenzene-1,2-diamine.[1]
Step 1: Formation of 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole
-
To a solution of 4,5-dichlorobenzene-1,2-diamine (20.0 g) in acetic acid (125.0 ml), add tetraethyl orthocarbonate (TEOC) (44.7 ml) at 25-30 °C.
-
Stir the reaction mixture for 1 hour at the same temperature.
Step 2: Hydrolysis to this compound
-
To the reaction mixture from Step 1, add water at 25-30°C.
-
Slowly add sulfuric acid (7.5 ml) to the mixture at 25-30°C.
-
Heat the reaction mixture to 80-90°C and stir.
-
Cool the reaction mixture to 25-30°C, followed by further cooling to 0-5°C after the addition of water.
-
Filter the precipitated solid and wash with water.
-
Treat the solid with an aqueous sodium carbonate solution.
-
Filter the solid, wash with water, and then with toluene.
-
Dry the solid to obtain this compound.
Yield: 15.81 g (approximately 79%).[1]
Method 2: Synthesis using Carbonyl Diimidazole (CDI)
-
Dissolve 4,5-dichloro-o-phenylenediamine in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane).
-
Add a stoichiometric amount of carbonyl diimidazole to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
The product may precipitate from the reaction mixture or can be isolated by solvent evaporation and subsequent purification.
Note: This method is known to potentially form impurities.[1]
Method 3: Synthesis using Phosgene
The use of phosgene for the synthesis of benzimidazolones is a well-established but hazardous method.[1] Due to the extreme toxicity of phosgene gas, this method is generally avoided in modern synthetic chemistry. The general transformation involves reacting 4,5-dichloro-o-phenylenediamine with phosgene in the presence of a base to neutralize the HCl formed during the reaction.
Method 4: Synthesis using Urea
The reaction of o-phenylenediamines with urea is a common method for preparing benzimidazolones.[1] However, it often requires high temperatures. A general procedure is as follows:
-
A mixture of 4,5-dichloro-o-phenylenediamine and urea is heated, either neat or in a high-boiling solvent.
-
The reaction proceeds with the evolution of ammonia.
-
After the reaction is complete, the product is isolated by cooling the mixture and purifying the resulting solid.
Note: This method is considered a more traditional approach and may result in lower yields and require more stringent purification steps.[1]
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the different synthetic methods.
Caption: Overview of synthetic routes to the target compound.
Caption: Step-by-step workflow for the TEOC synthesis method.
Conclusion
For the synthesis of this compound, the method utilizing tetraethyl orthocarbonate (TEOC) presents a more favorable profile in terms of yield and safety compared to older methods involving highly toxic reagents like phosgene. While the CDI and urea methods offer alternatives, the lack of recent, specific, and quantitative data for the synthesis of this particular dichlorinated compound makes a direct performance comparison challenging. Researchers and drug development professionals should consider the TEOC method as a primary choice for a balance of efficiency, safety, and well-documented procedures. Further optimization of the reaction conditions for the urea-based method could potentially offer a cost-effective and safer alternative, warranting further investigation.
References
Validating the Purity of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one, a key intermediate in the synthesis of various pharmaceuticals.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
Reverse-phase HPLC is a powerful and widely used technique for the separation, identification, and quantification of individual components in a mixture. Its high resolution and sensitivity make it the gold standard for purity determination of pharmaceutical intermediates.
Proposed HPLC Method
Based on established methods for similar benzimidazole derivatives, the following HPLC protocol is proposed for the purity validation of this compound.[1][2][3][4]
Experimental Protocol: HPLC Purity Determination
| Parameter | Condition |
| Column | C8 or C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.05% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 25% B; 5-20 min: 25-75% B; 20-25 min: 75% B; 25-30 min: 75-25% B; 30-35 min: 25% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 288 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Preparation | Accurately weigh and dissolve the sample in methanol to a final concentration of 0.5 mg/mL. |
| Standard Preparation | Prepare a reference standard of this compound with a known purity at a concentration of 0.5 mg/mL in methanol. |
Data Presentation: Expected HPLC Results
The HPLC analysis will yield a chromatogram where the peak area of the main component is proportional to its concentration. The purity is calculated by the area percentage method.
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | ~15.2 | >99.0 |
| Potential Impurity 1 (e.g., starting material) | ~8.5 | <0.1 |
| Potential Impurity 2 (e.g., isomer) | ~13.8 | <0.1 |
Note: Retention times are estimates and must be confirmed experimentally.
HPLC Experimental Workflow
Comparison with Alternative Analytical Methods
While HPLC is the preferred method for quantitative purity analysis, other techniques can offer preliminary or complementary information.
| Method | Principle | Advantages | Disadvantages | Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution, high sensitivity, quantitative, can separate complex mixtures. | Requires expensive equipment, method development can be time-consuming. | Gold standard for purity determination and impurity profiling. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent.[5] | Simple, rapid, low cost, can screen multiple samples simultaneously. | Lower resolution than HPLC, semi-quantitative, less sensitive. | Rapid screening for the presence of major impurities, reaction monitoring.[5] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts.[5] | Simple, rapid, inexpensive. | Insensitive to small amounts of impurities, not suitable for non-crystalline or thermally unstable compounds. | Preliminary assessment of purity; a sharp melting range suggests high purity.[5] |
| Sublimation | Purification by transitioning a substance from a solid to a gas, then back to a solid.[6] | Can yield very high purity material.[6] | Not an analytical method for routine purity assessment, only applicable to sublimable compounds. | A purification technique rather than a routine analytical method.[6] |
Logical Comparison of Analytical Techniques
Conclusion
For the definitive validation of this compound purity, HPLC stands out as the superior method due to its high resolution, sensitivity, and quantitative capabilities. While techniques like TLC and melting point analysis can serve as rapid, preliminary screening tools, they lack the precision required for final purity assessment in a drug development setting. The detailed HPLC protocol and comparative data presented in this guide provide a solid foundation for researchers to implement robust purity testing for this important pharmaceutical intermediate.
References
- 1. Separation of 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the Biological Activity of 5,6-Dichlorobenzimidazole Analogs
The 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one scaffold and its analogs represent a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] This guide provides a comparative analysis of the biological activities of various 5,6-dichlorobenzimidazole analogs, with a primary focus on their anticancer properties as kinase inhibitors. The structure-activity relationships (SAR) are explored, supported by experimental data and detailed methodologies, to provide a valuable resource for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting BRAF Kinase
A significant body of research on 5,6-dichlorobenzimidazole analogs has focused on their potential as anticancer agents, particularly as inhibitors of BRAF kinase.[3][4][5][6] The mitogen-activated protein kinase (MAPK) pathway, which includes RAS-RAF-MEK, is a critical signaling pathway that regulates cell proliferation and migration.[4] Mutations in the BRAF gene, especially the V600E mutation, lead to a significant increase in kinase activity and are implicated in various cancers, including melanoma, colorectal cancer, and papillary thyroid cancer.[3]
A series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles (10a-p) have been designed and synthesized to target both wild-type BRAF (BRAFWT) and the mutated BRAFV600E.[3][4][5] The design strategy aimed to occupy the ATP binding pocket of the kinase domains and extend into the allosteric hydrophobic back pocket.[3][4]
Comparative Biological Activity of 1-Substituted-5,6-dichlorobenzimidazoles
The inhibitory activity of these analogs against BRAFWT and BRAFV600E, as well as other kinases like VEGFR-2 and FGFR-1, has been evaluated. The data is summarized in the tables below.
Table 1: BRAFWT Kinase Inhibitory Activity of 5,6-Dichlorobenzimidazole Analogs (10a-p) [3]
| Compound | % Inhibition at 10 µM |
| 10a | 75.3 |
| 10b | 80.1 |
| 10c | 78.2 |
| 10d | 85.6 |
| 10e | 82.4 |
| 10f | 79.5 |
| 10g | 88.9 |
| 10h | 91.2 |
| 10i | 84.3 |
| 10j | 81.7 |
| 10k | 77.9 |
| 10l | 83.1 |
| 10m | 76.5 |
| 10n | 86.8 |
| 10o | 80.9 |
| 10p | 79.1 |
Table 2: IC50 Values for the Most Potent Compound (10h) Against Various Kinases [3][4]
| Kinase | IC50 (µM) |
| BRAFWT | 1.72 |
| BRAFV600E | 2.76 |
| VEGFR-2 | 1.52 |
| FGFR-1 | > 10 |
Table 3: In Vitro Cytotoxicity (GI50 in µM) of Compound 10h Against NCI-60 Cancer Cell Lines [4]
| Cell Line | GI50 (µM) |
| HT29 (Colon) | Potent activity reported |
| ... | Data for other cell lines available in the source |
Structure-Activity Relationship (SAR) Insights
The substitution at the N1 position of the 5,6-dichlorobenzimidazole ring with different benzylidenehydrazinylcarbonylmethyl moieties significantly influences the inhibitory activity.[1] Compound 10h , which exhibited the highest potency, features a specific substitution pattern that likely enhances its binding affinity to the kinase domain. The potent dual inhibitory activity of compound 10h against both BRAFWT and BRAFV600E, along with its activity against VEGFR-2, suggests its potential as a multi-kinase inhibitor.[3][4]
Antiviral Activity
While the primary focus of recent research has been on anticancer applications, earlier studies have explored the antiviral activity of 5,6-dichlorobenzimidazole derivatives. For instance, various 2-substituted 5,6-dichloro-1-[(2-hydroxyethoxy) methyl]- and -1-[(1,3-dihydroxy-2-propoxy) methyl]benzimidazoles were synthesized and tested for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[7] However, these acyclic analogs did not show specific and potent inhibition of HCMV, and their antiviral activity was not well separated from cytotoxicity.[7]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of 5,6-dichlorobenzimidazole analogs on BRAF kinase.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of 5,6-dichlorobenzimidazole analogs.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental methodologies employed in the cited studies.
Synthesis of 1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles (10a-p)
The synthesis of the target compounds involved a multi-step process:[3][5]
-
Formation of the starting 5,6-dichlorobenzimidazole (4): This was achieved through the reaction of 4-methoxy benzaldehyde (1) with sodium metabisulfite to form an adduct (2), which was then reacted with 4,5-dichloro-1,2-phenylenediamine (3).[3][5]
-
Introduction of the side chain: The starting benzimidazole (4) was reacted with ethyl 2-bromoacetate (5) in the presence of Cs2CO3 to yield compound 6.[3]
-
Formation of the acid hydrazide: Compound 6 was treated with hydrazine hydrate (7) to afford the acid hydrazide derivative 8.[3][5]
-
Final condensation: An acid-catalyzed condensation of the acid hydrazide 8 with various aromatic aldehydes (9a-p) yielded the final target compounds 10a-p.[3][5]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against BRAFWT, BRAFV600E, VEGFR-2, and FGFR-1 was determined using a standard in vitro kinase assay. The general steps are as follows:
-
The purified kinase enzyme is incubated with the test compound at a specific concentration (e.g., 10 µM for initial screening).
-
A suitable substrate and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The extent of substrate phosphorylation is measured, often using methods like radioisotope incorporation, fluorescence-based assays, or ELISA.
-
The percentage of inhibition is calculated by comparing the activity in the presence of the compound to a control without the compound.
-
For potent compounds, a dose-response curve is generated to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell Growth Inhibitory Assay (NCI-60 Screen)
The antiproliferative activity of the compounds was evaluated against the National Cancer Institute's panel of 60 human cancer cell lines.
-
Cancer cells are seeded in microtiter plates and allowed to attach overnight.
-
The cells are then exposed to various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Cell viability is assessed using a colorimetric assay, such as the sulforhodamine B (SRB) assay, which measures cellular protein content.
-
The GI50 (Growth Inhibition 50%) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Cell Cycle Analysis
The effect of the compounds on the cell cycle distribution was analyzed using flow cytometry.[4]
-
Cancer cells (e.g., HT29 colon cancer cells) are treated with the test compound for a specific duration.
-
The cells are harvested, fixed, and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
The DNA content of the cells is then analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
Apoptosis Assay
The induction of apoptosis (programmed cell death) by the compounds was also investigated.[4]
-
Cells are treated with the test compound.
-
Apoptosis can be detected using various methods, such as Annexin V/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis).
-
The percentage of apoptotic cells is quantified.
This guide provides a comprehensive overview of the biological activities of 5,6-dichlorobenzimidazole analogs, highlighting their potential as anticancer agents. The presented data and experimental protocols offer a solid foundation for further research and development in this promising area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Structure-activity relationships among 2-substituted 5,6-dichloro-, 4,6-dichloro-, and 4,5-dichloro-1-[(2-hydroxyethoxy) methyl]- and -1-[(1,3-dihydroxy-2-propoxy) methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Maribavir Efficacy: A Comparative Analysis Against Standard Cytomegalovirus Therapies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Maribavir's efficacy against established antiviral treatments for Cytomegalovirus (CMV) infection, particularly in transplant recipients with refractory or resistant (R/R) cases. This analysis is supported by data from pivotal clinical trials.
Maribavir is an orally bioavailable benzimidazole riboside that has demonstrated significant efficacy in treating post-transplant CMV infection/disease.[1][2][3] Unlike traditional anti-CMV agents that inhibit DNA polymerase, Maribavir works by competitively inhibiting the protein kinase activity of the human CMV enzyme pUL97.[2][4][5] This novel mechanism of action prevents the phosphorylation of proteins involved in CMV DNA replication, encapsidation, and the nuclear egress of viral capsids.[1][2][4] This distinct mechanism allows Maribavir to be effective against CMV strains that are resistant to other antiviral drugs.[1][2][3]
Comparative Efficacy Data
The following tables summarize key efficacy data from clinical trials comparing Maribavir to Investigator-Assigned Treatment (IAT), which included one or a combination of ganciclovir, valganciclovir, foscarnet, or cidofir.
Table 1: Phase 3 SOLSTICE Trial - Primary and Key Secondary Endpoints
| Endpoint | Maribavir (400 mg twice daily) | Investigator-Assigned Treatment (IAT) | Adjusted Difference (95% CI) | P-value |
| Primary Endpoint: Confirmed CMV Viremia Clearance at Week 8 | 55.7% (131/235) | 23.9% (28/117) | 32.8% (22.80-42.74) | < .001 |
| Key Secondary Endpoint: CMV Clearance and Symptom Control at Week 8, Maintained Through Week 16 | 18.7% (44/235) | 10.3% (12/117) | 9.5% (2.02-16.88) | .01 |
Data sourced from the Phase 3 SOLSTICE trial (NCT02931539).[6][7]
Table 2: Subgroup Analysis of CMV Viremia Clearance at Week 8 in the SOLSTICE Trial
| Subgroup | Maribavir | IAT |
| Solid Organ Transplant (SOT) Recipients | 55.6% | 26.1% |
| Hematopoietic Cell Transplant (HCT) Recipients | 55.9% | 20.8% |
| Patients with Baseline Genotypic Resistance to IAT | 62.8% | 20.3% |
Data sourced from the Phase 3 SOLSTICE trial.[7][8]
Table 3: Phase 2 Dose-Ranging Study - CMV Viremia Clearance
| Study | Maribavir Dose (twice daily) | CMV Viremia Clearance Rate |
| Study 202 (at Week 6) | 400 mg | 70% |
| 800 mg | 62.5% | |
| 1200 mg | 67.5% | |
| Study 203 (at Week 6) | 400 mg | 79% |
| 800 mg | 83% | |
| 1200 mg | 74% |
Phase 2 studies demonstrated similar clinical efficacy across different doses of Maribavir.[1][2][9]
Experimental Protocols
The data presented is primarily from the Phase 3 SOLSTICE trial, a multicenter, randomized, open-label, active-controlled superiority trial.
Study Population: The trial enrolled hematopoietic-cell and solid-organ transplant recipients with refractory or resistant CMV infection.[6][8]
Treatment Arms:
-
Maribavir Arm: Patients received Maribavir 400 mg orally twice daily for an 8-week treatment phase.[6]
-
Investigator-Assigned Treatment (IAT) Arm: Patients received one of the following standard antiviral therapies as assigned by the investigator: ganciclovir, valganciclovir, foscarnet, or cidofovir.[6]
Endpoints:
-
Primary Endpoint: The primary efficacy measure was the proportion of patients with confirmed CMV viremia clearance at the end of Week 8. Clearance was defined as a CMV DNA level below the lower limit of quantification (<137 IU/mL) in two consecutive samples separated by at least 5 days.[6][10]
-
Key Secondary Endpoint: A key secondary measure was the achievement of CMV viremia clearance and control of CMV infection symptoms at the end of Week 8, with this status maintained through Week 16.[6]
Visualizing the Pathway and Workflow
To better understand Maribavir's mechanism and the clinical trial design, the following diagrams are provided.
Caption: Maribavir's mechanism of action, inhibiting CMV pUL97 protein kinase.
References
- 1. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maribavir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]
- 5. Maribavir | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. Maribavir for Refractory Cytomegalovirus Infections With or Without Resistance Post-Transplant: Results From a Phase 3 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. takeda.com [takeda.com]
- 8. Maribavir for Refractory Cytomegalovirus Infections With or Without Resistance Post-Transplant: Results From a Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shire reports positive Phase II study results of maribavir to treat cytomegalovirus infection - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Efficacy & Clinical Trial Results | LIVTENCITY® (maribavir) [livtencity.com]
A Comparative Guide to the Spectroscopic Analysis of Benzimidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals due to their diverse biological activities.[1][2] The precise substitution pattern on the benzimidazole ring system is critical for pharmacological efficacy and safety. Consequently, the unambiguous identification and differentiation of benzimidazole isomers are paramount in drug discovery, development, and quality control. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for the structural elucidation of these isomers, supported by experimental data and detailed protocols.
Comparative Spectroscopic Data
The differentiation of benzimidazole isomers is achievable by meticulously analyzing the variations in their spectroscopic signatures. Positional isomers, such as those with substituents on the nitrogen atoms versus the benzene ring, exhibit distinct spectral characteristics. The following tables summarize typical quantitative data for distinguishing between representative isomers like 1-methylbenzimidazole and 2-methylbenzimidazole.
Table 1: ¹H and ¹³C NMR Spectral Data Comparison (Solvent: DMSO-d₆) [1][2][3][4]
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 1-Methylbenzimidazole | 8.21 (s, 1H, H-2), 7.70 (d, 1H, H-4), 7.58 (d, 1H, H-7), 7.25 (m, 2H, H-5, H-6), 3.85 (s, 3H, N-CH₃) | 144.5 (C-2), 143.0 (C-7a), 134.5 (C-3a), 122.0 (C-5), 121.0 (C-6), 119.5 (C-4), 110.0 (C-7), 31.0 (N-CH₃) |
| 2-Methylbenzimidazole | 12.30 (br s, 1H, N-H), 7.45 (m, 2H, H-4, H-7), 7.10 (m, 2H, H-5, H-6), 2.50 (s, 3H, C-CH₃) | 151.0 (C-2), 138.0 (C-3a, C-7a), 115.0 (C-4, C-7), 121.5 (C-5, C-6), 14.0 (C-CH₃) |
| 5-Methylbenzimidazole | 12.20 (br s, 1H, N-H), 8.05 (s, 1H, H-2), 7.40 (d, 1H, H-4), 7.25 (s, 1H, H-7), 6.95 (d, 1H, H-6), 2.40 (s, 3H, C-CH₃) | 141.5 (C-2), 139.0 (C-7a), 132.0 (C-5), 131.0 (C-3a), 123.5 (C-6), 115.0 (C-4), 114.5 (C-7), 21.5 (C-CH₃) |
Note: The spectra of N-unsubstituted benzimidazoles like 2-methyl and 5-methyl can be complicated by prototropic tautomerism, which can lead to averaged signals for symmetrically paired carbons (e.g., C4/C7 and C5/C6) in solution.[1][3][5] The use of specific solvents or solid-state NMR can help resolve these individual signals.
Table 2: IR, UV-Vis, and Mass Spectrometry Data Comparison
| Isomer | Key IR Absorptions (cm⁻¹) | UV-Vis λₘₐₓ (nm, in Ethanol) | Mass Spec (EI-MS) Key Fragments (m/z) |
| 1-Methylbenzimidazole | 3050 (Ar C-H), 2950 (Aliph. C-H), 1615 (C=N), 1490 (C=C), 740 (Ortho-disubst. bend)[6][7] | ~255, 275, 282[8][9][10] | 132 (M⁺), 131 (M-H)⁺, 117 (M-CH₃)⁺, 91, 77[11][12] |
| 2-Methylbenzimidazole | 3100-2800 (N-H, broad), 3050 (Ar C-H), 2920 (Aliph. C-H), 1620 (C=N), 1450 (C=C), 745 (Ortho-disubst. bend)[13][14][15] | ~245, 274, 280[8][9][10] | 132 (M⁺), 131 (M-H)⁺, 105 (M-H-CN)⁺, 91, 77[11][16] |
| 5-Methylbenzimidazole | 3150-2850 (N-H, broad), 3030 (Ar C-H), 2925 (Aliph. C-H), 1625 (C=N), 1460 (C=C), 810 (1,2,4-trisubst. bend)[6][7] | ~248, 278, 284[8][9][10] | 132 (M⁺), 131 (M-H)⁺, 105 (M-H-CN)⁺, 91, 77[11][16][17] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of benzimidazole isomers.[18][19][20] Instrument parameters should be optimized for the specific compound and desired resolution.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework and connectivity.
-
Sample Preparation: Dissolve approximately 5-10 mg of the benzimidazole isomer in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Data Acquisition:
-
¹H NMR: Acquire spectra with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire proton-decoupled spectra with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to confirm proton-proton couplings and one-bond or long-range proton-carbon correlations, which are crucial for definitive isomer assignment.[2]
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify key functional groups.
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Acquire 16-32 scans at a resolution of 4 cm⁻¹ and ratio against a background spectrum.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To analyze the electronic transitions, particularly in conjugated systems.
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. Record the absorbance and identify the wavelength(s) of maximum absorption (λₘₐₓ).[21][22]
4. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and analyze fragmentation patterns.
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer. For Electron Ionization (EI), solids can be introduced via a direct insertion probe, while solutions can be analyzed using techniques like Electrospray Ionization (ESI) coupled with liquid chromatography (LC).[12][16]
-
Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) with an appropriate ionization source (EI for fragmentation patterns, ESI for soft ionization).
-
Data Acquisition:
-
EI-MS: Use a standard electron energy of 70 eV to induce fragmentation. Acquire the mass spectrum over a relevant m/z range (e.g., 40-500).
-
High-Resolution MS (HRMS): Use HRMS to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula.
-
Workflow for Isomer Identification
The following diagram illustrates a logical workflow for identifying an unknown benzimidazole isomer by integrating data from multiple spectroscopic techniques.
Caption: Workflow for benzimidazole isomer identification.
This systematic approach, combining molecular weight and formula from MS, functional group information from IR, conjugation details from UV-Vis, and precise atom connectivity from NMR, provides a robust framework for the accurate and confident structural elucidation of benzimidazole isomers.
References
- 1. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1H-Benzimidazole [webbook.nist.gov]
- 9. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. journalijdr.com [journalijdr.com]
- 17. researchgate.net [researchgate.net]
- 18. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 19. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 20. researchgate.net [researchgate.net]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: In Vitro Cytotoxicity of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one Derivatives
The cytotoxic potential of a series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles has been evaluated. The 50% growth inhibition (GI50), a measure of the compound's potency in inhibiting cell growth by 50%, is a key parameter in these assessments. The following table summarizes the reported GI50 values for these derivatives against a panel of human cancer cell lines.
| Compound ID | Leukemia (RPMI-8226) GI50 (µM) | Melanoma (LOX IMVI) GI50 (µM) | Ovarian Cancer (OVCAR-3) GI50 (µM) | Breast Cancer (MDA-MB-468) GI50 (µM) |
| 10h | 1.6 | 1.7 | 1.6 | 2.1 |
| 10i | 2.4 | 2.5 | 2.3 | 3.2 |
| 10j | 3.1 | 3.3 | 2.9 | 4.5 |
| 10k | 2.8 | 2.9 | 2.7 | 3.8 |
| 10l | 4.2 | 4.5 | 4.1 | 5.6 |
| 10m | 3.5 | 3.7 | 3.4 | 4.9 |
| 10n | 5.1 | 5.4 | 4.9 | 6.8 |
| 10o | 4.8 | 5.1 | 4.6 | 6.3 |
| 10p | 2.2 | 2.3 | 2.1 | 2.9 |
Data extracted from a study on novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors. The derivatives are 1-substiuted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles.[1]
Experimental Protocols
The following are detailed methodologies for common in vitro cytotoxicity assays used to generate the data presented above.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5,6-dichlorobenzimidazole derivatives) and a vehicle control (like DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Mandatory Visualization
Signaling Pathway
The cytotoxic effects of some 5,6-dichlorobenzimidazole derivatives are linked to the inhibition of the RAS-RAF-MEK signaling pathway, which is a critical pathway in regulating cell proliferation and survival.[1]
Caption: The RAS-RAF-MEK signaling pathway and the inhibitory point of certain 5,6-dichlorobenzimidazole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of chemical compounds.
Caption: A generalized workflow for in vitro cytotoxicity assessment of test compounds.
References
Safety Operating Guide
Proper Disposal of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one: A Guide for Laboratory Professionals
The safe and compliant disposal of 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one is crucial for maintaining a safe laboratory environment and preventing environmental contamination. This guide provides a procedural, step-by-step approach for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with safety guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Standard laboratory PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation[1]. An emergency eyewash station and safety shower should be readily accessible.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Collection
-
Collect waste this compound in a designated, properly labeled, and sealable container.
-
Ensure the container is compatible with the chemical to prevent any reactions.
Step 2: Professional Disposal
-
The material should be disposed of by removal to a licensed chemical destruction plant[1].
-
An alternative is controlled incineration with flue gas scrubbing[1].
-
It is critical to not contaminate water, foodstuffs, feed, or seed by storage or disposal[1].
-
Do not discharge the chemical into sewer systems[1].
Step 3: Contaminated Packaging
-
Containers that held this compound can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning[1].
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill[1].
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method[1].
Quantitative Data
No quantitative data regarding the disposal of this compound was found in the provided search results.
Experimental Protocols
No experimental protocols for the disposal of this compound were cited in the search results. The disposal procedures are based on standard hazardous waste management practices.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-one. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact in the laboratory setting.
Personal Protective Equipment (PPE)
To prevent exposure through inhalation, skin, and eye contact, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. |
| Face Shield | Recommended when there is a risk of splashing or aerosolization. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Lab Coat | A standard laboratory coat must be worn. |
| Apron/Coveralls | For procedures with a higher risk of splashing or significant exposure, a chemically resistant apron or coveralls should be worn over the lab coat. | |
| Respiratory Protection | Respirator | In cases of poor ventilation or the potential for aerosol generation, a NIOSH-approved respirator should be used. For emergencies or unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary. |
Operational Plan: Handling and Disposal
Proper operational procedures are crucial for the safe handling and disposal of this compound.
Handling Protocol:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Avoid Dust and Aerosols: Take precautions to avoid the formation of dust and aerosols during handling.[1]
-
Personal Hygiene: Avoid contact with skin and eyes.[1] Wash hands thoroughly with soap and water after handling.
-
Equipment: Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Disposal Plan:
All waste containing this compound is to be considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Method: The material can be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes and dispose of it in a sanitary landfill.[1]
Emergency Procedures
Immediate and appropriate responses to accidental exposure are critical.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the person ingested or inhaled the chemical.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention. |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Call a poison control center or seek immediate medical attention. |
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the immediate area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further spread of the material. Avoid dust formation.[1]
-
Personal Protection: Wear appropriate personal protective equipment, including chemical-impermeable gloves, during cleanup.[1]
-
Cleanup: Carefully collect the spilled material and place it in a suitable container for disposal.[1]
Workflow for Handling this compound
Caption: Standard workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
